molecular formula C19H16BF2N3OS B1192272 BDP 558/568 alkyne

BDP 558/568 alkyne

Cat. No.: B1192272
M. Wt: 383.22
InChI Key: PQDOJARDWWICEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP 558/568 is a borondipyrromethene dye for Cyanine3 channel. The dye possesses high quantum yield. This derivative is a terminal alkyne for Copper-catalyzed Click chemistry.

Properties

Molecular Formula

C19H16BF2N3OS

Molecular Weight

383.22

IUPAC Name

3-(5,5-difluoro-7-(thiophen-2-yl)-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)-N-(prop-2-yn-1-yl)propanamide

InChI

InChI=1S/C19H16BF2N3OS/c1-2-11-23-19(26)10-8-14-5-6-15-13-16-7-9-17(18-4-3-12-27-18)25(16)20(21,22)24(14)15/h1,3-7,9,12-13H,8,10-11H2,(H,23,26)

InChI Key

PQDOJARDWWICEJ-UHFFFAOYSA-N

SMILES

F[B-]1(F)[N+](C(C=C2)=CC3=CC=C(CCC(NCC#C)=O)N13)=C2C4=CC=CS4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDP 558/568 alkyne, Bodipy 558/568 Alkyne

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to BDP 558/568 Alkyne: Maximizing Fluorescence Brightness in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of BODIPY Dyes in Modern Research

In the landscape of fluorescent probes, the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dye family stands out for its exceptional photophysical properties.[1][2] These fluorophores are renowned for their high fluorescence quantum yields, large molar extinction coefficients, and remarkable photostability, making them invaluable tools for cellular imaging and therapeutic applications.[2][3] A key feature of BODIPY dyes is their spectral profile, which is characterized by sharp, well-defined absorption and emission bands that are relatively insensitive to changes in solvent polarity and pH.[1][4]

This guide focuses on a specific, functionally versatile member of this class: BDP 558/568 alkyne . This derivative combines the brilliant core of a BODIPY dye with a terminal alkyne group, positioning it as a premier reagent for bioorthogonal "click chemistry" applications.[5][6] We will delve into the core principles that define its performance—extinction coefficient and quantum yield—and provide field-proven protocols to empower researchers, scientists, and drug development professionals to harness its full potential.

Section 1: Core Photophysical Properties and the Essence of Brightness

The utility of a fluorophore is fundamentally determined by its brightness. Brightness is not a single, directly measured value but rather the product of two key photophysical parameters: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ) .

  • Molar Extinction Coefficient (ε): This value represents a measure of how strongly a molecule absorbs light at a specific wavelength.[7] A higher extinction coefficient means the dye is more efficient at capturing photons, which is the first critical step in the fluorescence process. It is expressed in units of cm⁻¹M⁻¹.

  • Fluorescence Quantum Yield (Φ): This is the ratio of the number of photons emitted to the number of photons absorbed.[8] It quantifies the efficiency of the fluorescence process, indicating the probability that an excited molecule will return to its ground state by emitting a photon rather than through non-radiative pathways.[9] This value is unitless and ranges from 0 to 1.

The brightness of a fluorophore can be expressed as: Brightness ∝ ε × Φ .

This compound is engineered for high performance in the yellow-orange region of the spectrum, making it an excellent alternative to dyes like Cy3™ and Alexa Fluor 555.

Data Presentation: A Comparative Analysis

To provide a clear perspective on the performance of this compound, the table below summarizes its key photophysical properties alongside those of other commonly used alkyne-functionalized dyes in the same spectral range.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound 561[6]569[6]84,400[6]0.68[6]57,392
Cy3 Alkyne 555[1][6]570[1][6]150,000[1][6]0.15 - 0.31*[1][5][6]22,500 - 46,500
Alexa Fluor 555 Alkyne 555[2]565[2]150,000 - 155,000[2]~0.1~15,000 - 15,500

*Note: Reported quantum yield for Cy3 varies between suppliers.

As the data indicates, the high quantum yield of this compound makes it an exceptionally bright fluorophore, offering a significant advantage in applications where signal intensity is paramount.

Section 2: Chemical Reactivity for Bioconjugation

The power of this compound lies in its terminal alkyne group, which serves as a chemical handle for covalent attachment to other molecules. This functionality makes it an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction is highly efficient and specific, forming a stable triazole linkage between the alkyne-functionalized dye and an azide-modified biomolecule. The bioorthogonal nature of the azide and alkyne groups ensures that the reaction proceeds with high specificity, even in complex biological mixtures, as these functional groups are absent in most natural systems.

Diagram: The CuAAC Reaction Workflow

The following diagram illustrates the fundamental principle of labeling an azide-containing biomolecule with this compound.

CuAAC_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System BDP_Alkyne This compound Product Fluorescently Labeled Biomolecule BDP_Alkyne->Product + Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Product Copper Cu(II) Source (e.g., CuSO₄) Copper->Product Catalyzes Ligand Cu(I) Stabilizing Ligand (e.g., THPTA) Ligand->Copper Stabilizes Cu(I) Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->Copper Reduces to Cu(I)

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Section 3: Experimental Protocols: From Characterization to Application

The following protocols are designed to be self-validating, providing a robust framework for both the characterization of this compound and its application in biomolecule labeling.

Part A: Photophysical Characterization

1. Protocol for Determining Molar Extinction Coefficient (ε)

  • Principle: This protocol uses the Beer-Lambert law (A = εcl), which states that the absorbance (A) of a solution is directly proportional to its concentration (c) and the path length (l) of the light through the solution. By measuring the absorbance of a solution of known concentration, ε can be calculated.

  • Materials:

    • This compound

    • Spectroscopy-grade solvent (e.g., DMSO, DCM)[6]

    • Calibrated spectrophotometer

    • 1 cm path length quartz cuvettes

    • Analytical balance and volumetric flasks for precise solution preparation

  • Methodology:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of ~1 mM. Ensure the dye is fully dissolved.

    • Create a series of dilutions from the stock solution (e.g., 1, 2.5, 5, 7.5, and 10 µM).

    • Record the absorbance spectrum for each dilution from 400 nm to 700 nm. Use the pure solvent as a blank.

    • Identify the wavelength of maximum absorbance (λ_max), which should be around 561 nm.[6]

    • Plot the absorbance at λ_max against the concentration for each dilution.

    • Perform a linear regression on the data points. The slope of the line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (since the path length is 1 cm). The R² value should be >0.99 to ensure linearity.

2. Protocol for Measuring Relative Fluorescence Quantum Yield (Φ)

  • Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield under identical conditions.[8][9] The choice of standard is critical; it should absorb and emit in a similar spectral range to the sample. Rhodamine 6G in ethanol (Φ ≈ 0.95) is a suitable standard for BDP 558/568.

  • Materials:

    • This compound

    • Quantum yield standard (e.g., Rhodamine 6G)

    • Spectroscopy-grade solvents (e.g., DMSO for the sample, ethanol for the standard)

    • Spectrophotometer and a calibrated spectrofluorometer

    • 1 cm path length quartz cuvettes

  • Methodology:

    • Prepare a series of five dilutions for both the this compound sample and the Rhodamine 6G standard.

    • For each dilution, measure the absorbance at the excitation wavelength (e.g., 540 nm). To avoid inner filter effects, the absorbance of all solutions should be kept below 0.1.[9]

    • For each solution, record the fluorescence emission spectrum across a relevant range (e.g., 550 nm to 750 nm), using the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements.

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Calculate the slope (Gradient) of the linear fit for both plots.

    • The quantum yield of the sample (Φ_X) is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

      • Φ_ST is the quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

      • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively.[9]

Diagram: Quantum Yield Measurement Workflow

QY_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Prep_Sample Prepare Dilution Series (Sample) Measure_Abs Measure Absorbance (< 0.1 AU) Prep_Sample->Measure_Abs Prep_Standard Prepare Dilution Series (Standard) Prep_Standard->Measure_Abs Measure_Fluor Measure Fluorescence (Identical Settings) Measure_Abs->Measure_Fluor Integrate Integrate Emission Spectra Measure_Fluor->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate QY via Comparative Formula Plot->Calculate

Caption: Workflow for relative fluorescence quantum yield determination.

Part B: Application in Bio-conjugation via CuAAC
  • Principle: This protocol details the labeling of an azide-modified protein with this compound. The use of a water-soluble Cu(I)-stabilizing ligand like THPTA is crucial to prevent protein damage from reactive oxygen species and to enhance reaction efficiency in aqueous buffers.

  • Materials:

    • Azide-modified protein in an amine-free buffer (e.g., PBS)

    • This compound

    • Stock solutions:

      • 10 mM this compound in DMSO

      • 100 mM Sodium Ascorbate in water (prepare fresh)

      • 40 mM Copper(II) Sulfate (CuSO₄) in water

      • 200 mM THPTA (or other water-soluble ligand) in water

  • Methodology:

    • In a microcentrifuge tube, combine the azide-modified protein with buffer to the desired final volume. A typical starting concentration for the protein is 1-5 mg/mL.

    • Add the this compound stock solution. A 5- to 10-fold molar excess of the dye over the protein is a good starting point.

    • Prepare a catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Vortex briefly.

    • Add the catalyst premix to the protein-dye mixture. The final concentration of CuSO₄ is typically between 50 µM and 250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

    • Purify the labeled protein from excess dye and reaction components using a suitable method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

    • Confirm successful labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~561 nm (for the dye).

Section 4: Factors Influencing Performance and Troubleshooting

Solvent Effects and Photostability

While the core BODIPY structure is relatively insensitive to solvent polarity, its derivatives can exhibit some solvent-dependent fluorescence properties.[1] For instance, some BODIPY compounds show quenched fluorescence in polar, electron-donating solvents like DMF and DMSO. It is therefore advisable to characterize the dye's performance in the specific buffer system used for your experiments.

For storage, this compound should be kept at -20°C in the dark and desiccated to ensure its long-term stability and performance.[5][6]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Weak or No Fluorescence Signal • Low labeling efficiency.• Optimize the CuAAC reaction: increase dye excess, check freshness of sodium ascorbate, ensure catalyst is active.• Confirm the presence of azide groups on your biomolecule.• Target protein may not be expressed or is at very low levels.
High Background Staining • Insufficient removal of unreacted dye.• Improve the purification method (e.g., use a longer desalting column or more extensive dialysis).• Reduce the initial excess of dye used in the labeling reaction.
Precipitation of Protein During Labeling • The dye is hydrophobic, and high labeling ratios can reduce the solubility of the protein.• Reduce the molar excess of the alkyne dye in the reaction.• Ensure the protein concentration is not excessively high.
Inaccurate Extinction Coefficient • Inaccurate concentration of the stock solution.• Use a calibrated analytical balance and Grade A volumetric glassware.• Ensure the dye is completely dissolved before making dilutions.
Low Quantum Yield Measurement • Inner filter effect due to high absorbance.• Ensure absorbance at the excitation wavelength is <0.1 for all solutions.[9]• Check for solvent impurities that may quench fluorescence.

Conclusion

This compound is a superior fluorescent probe that offers exceptional brightness and is perfectly suited for bioorthogonal labeling via click chemistry. Its high extinction coefficient and, most notably, its outstanding quantum yield, provide researchers with the ability to generate intensely fluorescent conjugates for a wide array of applications, from high-resolution microscopy to sensitive in-vitro assays. By understanding the core photophysical principles and employing the robust protocols detailed in this guide, scientists can confidently integrate this compound into their workflows to achieve high-quality, reproducible results.

References

  • Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 26(11), 3373. [Link]

  • FluoroFinder. Alexa Fluor 555 Dye Profile. [Link]

  • AxisPharm. APDye 555 Alkyne. [Link]

  • Swavey, S., et al. (2017). Tuning the photophysical properties of BODIPY dyes through extended aromatic pyrroles. New Journal of Chemistry, 41(2), 528-534. [Link]

  • Benchling. [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. [Link]

  • Rocha-Mendoza, I., et al. (2023). Method for measuring the extinction coefficient of fluorescing media within the emission band. Optics Express, 31(5), 7856-7868. [Link]

  • Singh, S., et al. (2023). BODIPY-Based Molecules for Biomedical Applications. Pharmaceuticals, 16(12), 1696. [Link]

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Yang, W., et al. (2019). Synthesis, Structure, Photophysical Properties, and Photostability of Benzodipyrenes. Chemistry, 25(6), 1441-1445. [Link]

  • Tebubio. BDP 558/568 NHS ester - 1 mg. [Link]

  • AxisPharm. BDP558/568 | CAS: 150173-72-1. [Link]

  • Koji, A., et al. (1998). Structural and solvent effects on the fluorescence properties of benzodihydropyranones. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1552. [Link]

  • Ghaffari, M., et al. (2022). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Chemical Review and Letters, 5(1), 12-67. [Link]

  • Wang, Y., et al. (2022). A novel fluorescent probe of alkyne compounds for putrescine detection based on click reaction. Scientific Reports, 12(1), 15729. [Link]

  • Malicka, J. M., et al. (1993). Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

  • University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Gritsai, A. S., et al. (2022). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. International Journal of Molecular Sciences, 23(22), 14358. [Link]

  • Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]

Sources

In-Depth Technical Guide: Solubility and Handling of BDP 558/568 Alkyne

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

BDP 558/568 alkyne is a borondipyrromethene (BODIPY) fluorophore engineered for the yellow-orange spectrum (Cyanine3/TAMRA channel). While it offers superior photostability and high quantum yield compared to cyanine dyes, its utility is governed by a strict solubility profile: high solubility in polar aprotic solvents (DMSO, DMF) and negligible solubility in pure aqueous buffers.

This guide provides a scientifically grounded protocol for solubilizing and utilizing this compound. It moves beyond simple "dissolve and use" instructions to explain the why—the thermodynamic drivers of aggregation—and provides a self-validating workflow to ensure experimental reproducibility in Click Chemistry (CuAAC) applications.

Physicochemical Profile & Solubility Analysis

To effectively use BDP 558/568, one must understand its molecular behavior in different dielectric environments. The dye is lipophilic (hydrophobic), lacking the sulfonate groups (


) that confer water solubility to dyes like Sulfo-Cy3.
Comparative Solubility Data
ParameterDMSO (Dimethyl Sulfoxide) Water / Aqueous Buffers (PBS/HEPES)
Solubility Status High (Soluble)Low / Insoluble
Saturation Limit > 5–10 mM (Typical Stock)< 10 µM (Risk of Aggregation)
Molecular State Monomeric (Fluorescent)Aggregated (Self-Quenched)
Primary Interaction Dipole-dipole & Dispersion forcesHydrophobic Effect &

-

Stacking
Operational Role Stock Solution SolventLabeling Medium (requires co-solvent)
The Mechanism of Aggregation

In aqueous environments, BDP 558/568 molecules are driven together by the hydrophobic effect . The planar BODIPY core facilitates strong


-

stacking interactions, leading to the formation of non-fluorescent H-aggregates.
  • Consequence: If you attempt to dissolve the solid dye directly in water, it will not dissolve; it will form a suspension.

  • Consequence: If you dilute a DMSO stock too rapidly into a high-salt buffer without mixing, the dye may "crash out" (precipitate), significantly reducing the effective concentration available for the Click reaction.

Operational Workflow: Solubilization & Labeling

The following protocol is designed as a self-validating system . At each critical step, an observation or check is defined to ensure the integrity of the dye.

Step 1: Preparation of Stock Solution (Anhydrous)

Objective: Create a stable, monomeric dye reservoir.

  • Solvent Choice: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide). Avoid ethanol or methanol for long-term storage as they are hygroscopic.

  • Concentration: Prepare a 1 mM to 10 mM stock solution.

    • Calculation: For 1 mg of BDP 558/568 (MW ≈ 383.2 g/mol ), add ~260 µL of DMSO to achieve ~10 mM.

  • Validation: Vortex vigorously. The solution should be optically clear and vibrant orange/red. Any turbidity indicates incomplete solubilization or moisture contamination.

  • Storage: Aliquot into light-protective tubes and store at -20°C.

Step 2: Aqueous Labeling (CuAAC Reaction)

Objective: Introduce the hydrophobic dye into an aqueous biological system without precipitation.

The key is to maintain a final organic co-solvent concentration (DMSO) of 5–10% in the reaction mixture, or to use a surfactant if the biological target permits.

Protocol:

  • Prepare the Biomolecule: Dissolve your azide-tagged protein/peptide in PBS or HEPES buffer.

  • Intermediate Dilution (The "Step-Down"): Do not add 10 mM stock directly to the protein.

    • Dilute the 10 mM DMSO stock to a 100–500 µM working solution using DMSO or a 1:1 DMSO:Water mix.

  • Final Addition: Add the working solution to the aqueous reaction mix.

    • Target: Final dye concentration: 10–50 µM.

    • Target: Final DMSO content: < 10% (v/v).

  • Catalyst Addition: Add the Cu(II)-TBTA complex and Ascorbate to initiate the Click reaction.

Workflow Visualization

The following diagram illustrates the critical path from solid dye to stable conjugate, highlighting the solubility thresholds.

G SolidDye Solid BDP 558/568 (Hydrophobic Powder) StockSol Master Stock Solution (5-10 mM in DMSO) *Monomeric & Stable* SolidDye->StockSol Dissolve DMSO Anhydrous DMSO DMSO->StockSol DirectAdd Direct Addition to Buffer (No Co-solvent) StockSol->DirectAdd Rapid Dilution (Incorrect) StepDown Intermediate Dilution (Step-Down in DMSO) StockSol->StepDown Dilute Buffer Aqueous Buffer (PBS/HEPES) ReactionMix Final Reaction Mix (10-50 µM Dye, <10% DMSO) *Soluble via Co-solvent* Buffer->ReactionMix Precipitate Precipitation / Aggregation (Fluorescence Quenching) DirectAdd->Precipitate Hydrophobic Effect StepDown->ReactionMix Add to Protein

Caption: Solubility workflow showing the critical path to avoid aggregation (black node) by maintaining organic co-solvent solubility (blue node).

Troubleshooting & Validation

Even with a robust protocol, environmental variables can affect solubility. Use these indicators to validate your experiment.

The "Spin Test" (Self-Validation)

Before adding the dye to valuable samples, perform a mock dilution:

  • Dilute the dye into the buffer at the intended concentration (e.g., 20 µM).

  • Centrifuge at 10,000 x g for 5 minutes.

  • Check: Is there a colored pellet?

    • Yes: The dye has aggregated.[1] Increase DMSO concentration or use a solubilizing agent (e.g., 5% BSA or Tween-20).

    • No: The dye is soluble; proceed with labeling.

Spectral Shift

Aggregation often causes a shift in absorption or emission spectra.

  • Monomeric (Good): Sharp emission peak ~569 nm.[2]

  • Aggregated (Bad): Broadened absorption, reduced quantum yield, or red-shifted emission.

References

  • Zhu, S., et al. (2012).[3] Highly water-soluble neutral near-infrared emissive BODIPY polymeric dyes. Journal of Materials Chemistry. Retrieved from [Link]

  • Alvarez, S., et al. (2025).[4] Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics. PMC / NIH. Retrieved from [Link](Note: General reference on BODIPY hydrophobicity mechanisms).

Sources

Introduction: The Role of BDP 558/568 Alkyne in Modern Bio-conjugation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to BDP 558/568 Alkyne for Advanced Fluorescence Labeling

This compound is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. These dyes are renowned in the life sciences for their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and excellent thermal and chemical durability.[1][] The "558/568" designation refers to the dye's approximate maximum excitation and emission wavelengths in nanometers, placing it in the versatile yellow-orange region of the visible spectrum.[1]

What distinguishes this molecule is the terminal alkyne group, a functional handle designed for "click chemistry." Specifically, it is engineered for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a highly efficient and bioorthogonal ligation method.[3][4][5] This allows researchers to covalently attach the bright, photostable BDP 558/568 fluorophore to a wide array of biomolecules that have been pre-functionalized with an azide group, enabling applications in cellular imaging, proteomics, and drug development.[1] This guide provides a comprehensive overview of its technical specifications, safety protocols, and a field-proven methodology for its application.

Section 1: Core Molecular Profile & Physicochemical Properties

The utility of a fluorophore is defined by its physicochemical and spectral characteristics. This compound is engineered for high performance, with properties that make it an excellent choice for demanding fluorescence applications.

Chemical & Physical Data

A definitive CAS (Chemical Abstracts Service) number for the specific alkyne derivative of BDP 558/568 is not consistently provided by major suppliers. However, the CAS number for the parent carboxylic acid is sometimes cited as 150173-72-1.[6][7] Researchers should always refer to the documentation provided by their specific supplier for the most accurate batch-specific information.

PropertyValueSignificance in Application
Molecular Formula C₁₉H₁₆BF₂N₃OSDefines the exact elemental composition and is crucial for mass spectrometry analysis.[3]
Molecular Weight ~383.22 g/mol Essential for calculating molar concentrations for reagent preparation.[4][6]
Purity ≥95% (HPLC)High purity ensures that observed fluorescence is attributable to the target dye, minimizing artifacts.[4][6]
Solubility DMSO, DMF, DCM, AcetoneGood solubility in organic solvents is critical for preparing concentrated stock solutions.[3][4]
Storage Conditions -20°C, in the dark, desiccatedProper storage is vital to prevent degradation of the fluorophore and alkyne group.[3][4]
Spectral Profile

The spectral properties dictate the instrumental setup (e.g., lasers, filters) required for imaging and the potential for crosstalk with other fluorophores in multiplexing experiments.

Spectral PropertyValueSignificance in Application
Excitation Maximum (λex) ~561 nmThe wavelength at which the dye most efficiently absorbs light.[3][4]
Emission Maximum (λem) ~569 nmThe peak wavelength of the emitted fluorescence, crucial for selecting the correct emission filter.[3][4]
Molar Extinction Coefficient (ε) ~84,400 L·mol⁻¹·cm⁻¹A measure of how strongly the dye absorbs light; a high value contributes to brightness.[3][4]
Fluorescence Quantum Yield (Φ) ~0.68The ratio of photons emitted to photons absorbed; a high quantum yield signifies a very bright dye.[3][4]

Section 2: Safety & Handling Protocol

While a specific, universally adopted Safety Data Sheet (SDS) for this compound is not available, the safety profile can be inferred from the general characteristics of fluorescent dyes and reactive alkynes. It is imperative to obtain and review the supplier-specific SDS before handling this compound. The following table summarizes expected safety precautions.

Safety AspectGuidelineRationale & Precautionary Statements
GHS Pictograms Warning. Expected hazards include skin irritation (H315) and serious eye irritation (H319).[8][9]
Personal Protective Equipment (PPE) Lab coat, nitrile gloves, safety glassesP280: Wear protective gloves/protective clothing/eye protection/face protection. This minimizes skin and eye contact with the powdered or dissolved reagent.[9]
Handling Use in a well-ventilated area or chemical fume hood. Avoid generating dust.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. Prevents inhalation of the compound. P264: Wash face, hands and any exposed skin thoroughly after handling. [9]
First Aid (Eyes) P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[9][10]Immediate and thorough rinsing is critical to prevent serious eye damage.
First Aid (Skin) P302+P352: IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing.Prevents localized skin irritation.
Storage & Disposal Store locked up.[9] Dispose according to local regulations.P405: Store locked up. Prevents unauthorized access. P501: Dispose of contents/container to an approved facility. [9] Ensures environmental and regulatory compliance.

Section 3: Principle of Application - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core utility of this compound lies in its participation in the CuAAC reaction. This click chemistry reaction forms a highly stable triazole linkage between the alkyne-functionalized dye and an azide-modified target molecule (e.g., protein, nucleic acid, or lipid).[5][11]

The reaction is not spontaneous and requires a Copper(I) catalyst. In practice, Copper(II) sulfate (CuSO₄) is used along with a reducing agent, typically sodium ascorbate, to generate the active Cu(I) species in situ. A chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is often included to stabilize the Cu(I) catalyst, improve reaction efficiency in aqueous buffers, and reduce copper-mediated cytotoxicity.[11][12]

CuAAC_Mechanism cluster_catalyst Catalytic System BDP_Alkyne This compound Triazole_Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) BDP_Alkyne->Triazole_Product Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Triazole_Product CuSO4 Cu(II)SO₄ Cu_I Cu(I) Active Catalyst CuSO4->Cu_I Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Reduces Cu_I->Triazole_Product Catalyzes Cycloaddition THPTA THPTA Ligand (Stabilizer) THPTA->Cu_I Stabilizes

Caption: Mechanism of CuAAC labeling using this compound.

Section 4: Experimental Protocol - Fluorescent Labeling of Azide-Modified Protein Lysate

This protocol provides a robust starting point for labeling a complex protein mixture, such as a cell lysate, where specific proteins have been metabolically or chemically tagged with an azide.

A. Reagent Preparation (Self-Validating System)

Accurate reagent preparation is the foundation of a reproducible experiment. Prepare fresh solutions whenever possible, especially the sodium ascorbate.

  • This compound Stock (2.5 mM): Dissolve the required mass of the dye in high-quality, anhydrous DMSO. For example, to make 100 µL, dissolve ~0.096 mg of dye (MW 383.22) in 100 µL of DMSO. Causality: DMSO is an excellent solvent for the dye and is miscible with aqueous buffers used in the reaction.

  • THPTA Ligand Stock (100 mM): Dissolve THPTA in deionized water. Causality: THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst, preventing its oxidation and precipitation while enhancing reaction kinetics in a biological buffer system.[11][12]

  • Copper(II) Sulfate Stock (20 mM): Dissolve CuSO₄·5H₂O in deionized water. Causality: This is the source of the copper catalyst. It is stable in its Cu(II) oxidation state for storage.

  • Sodium Ascorbate Stock (300 mM): Dissolve sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) state. It is prone to oxidation and loses potency over time.[12]

  • Protein Lysate: Prepare lysate containing azide-modified proteins at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS).

B. Labeling Reaction

This procedure is designed for a final reaction volume of 200 µL. Volumes can be scaled as needed.

  • Combine Protein and Buffer: In a microcentrifuge tube, add 50 µL of your protein lysate (containing 50-250 µg of protein). Add 90 µL of PBS buffer.

  • Add Fluorophore: Add 20 µL of the 2.5 mM this compound stock solution. Vortex briefly to mix. This results in a final dye concentration of 250 µM. Causality: A molar excess of the dye ensures that the labeling reaction proceeds to completion for the azide-tagged proteins.

  • Add Ligand: Add 10 µL of the 100 mM THPTA solution. Vortex briefly. The final THPTA concentration will be 5 mM. Causality: The ligand is added before the copper to allow for pre-complexation, which protects the proteins from potential damage by free copper ions.

  • Add Copper: Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly. The final CuSO₄ concentration will be 1 mM.

  • Initiate Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex gently but thoroughly. The final ascorbate concentration will be 15 mM. Causality: The addition of the reducing agent is the final step that initiates the click reaction by generating Cu(I).[12]

  • Incubate: Protect the reaction from light by wrapping the tube in aluminum foil. Incubate at room temperature for 30-60 minutes.[12]

  • Process Sample: The protein lysate is now fluorescently labeled and ready for downstream analysis, such as 1D/2D-PAGE, western blotting, or mass spectrometry. Unreacted dye can be removed by protein precipitation (e.g., with acetone) or buffer exchange columns if necessary.

Section 5: Workflow Visualization

The entire experimental process, from reagent preparation to the final labeled product, can be visualized as a clear and logical workflow.

BDP_Labeling_Workflow cluster_prep Part A: Reagent Preparation cluster_reaction Part B: Labeling Reaction cluster_analysis Part C: Downstream Analysis P1 Prepare 2.5 mM BDP Alkyne Stock R2 2. Add BDP 558/568 Alkyne Stock P1->R2 P2 Prepare 100 mM THPTA Stock R3 3. Add THPTA Ligand P2->R3 P3 Prepare 20 mM CuSO₄ Stock R4 4. Add CuSO₄ Solution P3->R4 P4 Prepare 300 mM Ascorbate Stock (Must be fresh) R5 5. Initiate with Sodium Ascorbate P4->R5 R1 1. Combine Protein Lysate and PBS Buffer R1->R2 R2->R3 R3->R4 R4->R5 R6 6. Incubate 30-60 min (in dark) R5->R6 A1 Labeled Protein Sample R6->A1 A2 SDS-PAGE & In-Gel Fluorescence Imaging A1->A2 A3 Mass Spectrometry A1->A3

Caption: Step-by-step workflow for labeling proteins with this compound.

Conclusion

This compound is a powerful tool for researchers requiring bright and photostable fluorescence labeling. Its utility is rooted in the combination of the superior spectral properties of the BODIPY core and the high efficiency and specificity of the copper-catalyzed click reaction. By understanding the principles behind the protocol—from the role of each reagent to the importance of proper handling—scientists can reliably generate high-quality, fluorescently labeled conjugates for a multitude of applications in chemical biology and drug discovery.

References

  • AxisPharm. (n.d.). BDP558/568 | CAS: 150173-72-1. Retrieved from [Link]

  • Antibodies.com. (n.d.). BDP 558/568 carboxylic acid (A270060). Retrieved from [Link]

  • Tebubio. (n.d.). BDP 558/568 NHS ester - 1 mg. Retrieved from [Link]

  • Sivaraman, P., et al. (2023). BODIPY-Based Molecules for Biomedical Applications. PMC. Retrieved from [Link]

  • BD. (2019, August 28). Material Safety Data Sheet. Retrieved from [Link]

  • Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]

  • Thiele, C., et al. (2014). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. PMC. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Viñas, C., et al. (2024). Carborane-based BODIPY dyes: synthesis, structural analysis, photophysics and applications. Frontiers. Retrieved from [Link]

Sources

Methodological & Application

BDP 558/568 alkyne click chemistry protocol for protein labeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Protein Labeling via CuAAC Using BDP 558/568 Alkyne

Executive Summary

This guide details the protocol for the site-specific labeling of azide-modified proteins using This compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] BDP (Boron-Dipyrromethene) 558/568 is a high-performance fluorophore chosen for its exceptional photostability, high quantum yield, and narrow emission spectrum, making it a superior alternative to TAMRA or Cy3 in single-molecule imaging and flow cytometry.[1]

Unlike standard succinimidyl ester (NHS) labeling, which targets random lysine residues, this protocol utilizes bio-orthogonal "click" chemistry to attach the fluorophore exclusively to pre-installed azide handles (e.g., via metabolic labeling with L-Azidohomoalanine or enzymatic modification).[1]

Technical Principle & Rationale

The Fluorophore: BDP 558/568

BDP dyes possess a rigid core structure that restricts rotational relaxation, resulting in high fluorescence quantum yields and resistance to photobleaching.[1]

PropertyValue / DescriptionAdvantage
Excitation Max 561 nmMatches 561 nm solid-state lasers perfectly.[1]
Emission Max 569 nmNarrow Stokes shift; minimal spectral bleed-through.[1]
Quantum Yield ~0.68Significantly brighter than TAMRA (~0.30).[1]
Photostability HighIdeal for STED and long-term confocal imaging.[1]
Hydrophobicity Moderate-HighRequires organic co-solvent (DMSO) and specific cleanup.[1]
The Reaction: Ligand-Assisted CuAAC

The success of protein click chemistry relies on the Cu(I) catalyst.[1] However, Cu(I) is unstable and prone to oxidation, while free Cu ions can degrade proteins via reactive oxygen species (ROS).[1]

  • The Solution: We utilize THPTA or BTTAA ligands.[1][2][3][4][5] These ligands chelate Cu(I), maintaining its oxidation state while blocking the generation of ROS, thus preserving protein structural integrity during the reaction.[1]

Figure 1: Reaction Mechanism & Workflow

G cluster_0 Step 1: Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Cleanup Protein Azide-Protein (Lysate/Purified) Complex Cu(I)-Ligand Catalytic Cycle Protein->Complex Mix Reagents Click Cocktail (CuSO4 + Ligand + BDP Alkyne) Reagents->Complex Initiate Triazole Stable Triazole Conjugate Complex->Triazole 1 Hr @ RT Precip MeOH/CHCl3 Precipitation Triazole->Precip Remove Free Dye Final Labeled Protein (Resuspended) Precip->Final Resolubilize

Caption: Workflow for this compound labeling. The ligand-protected copper cycle ensures specificity and protein safety.[1]

Materials & Reagents

Stock Solutions Preparation

Store all stocks at -20°C unless noted.

  • This compound (5 mM): Dissolve 1 mg of dye in anhydrous DMSO. Note: BDP is hydrophobic; ensure complete dissolution.[1]

  • Copper (II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in sterile HPLC-grade water.

  • Ligand (THPTA or BTTAA) (100 mM): Dissolve in sterile water.

    • Expert Insight:BTTAA is recommended over THPTA for faster kinetics and lower copper loading, though THPTA is sufficient for standard lysates.[1]

  • Sodium Ascorbate (500 mM): Dissolve in water. MUST be prepared fresh immediately before use. Do not store.

  • Lysis/Reaction Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5) containing 1% SDS (if denaturing is acceptable) or 1% NP-40.[1]

    • Critical Warning:Avoid EDTA, EGTA, or DTT in the lysis buffer.[1] These chelate copper or reduce the azide, killing the reaction.

Detailed Protocol

Phase 1: The "Click" Reaction

Target Protein Concentration: 1–2 mg/mL[1]

  • Protein Setup: Transfer 50 µL of azide-labeled protein lysate (approx. 50–100 µg) into a 1.5 mL microcentrifuge tube.

  • Ligand/Copper Premix (The "Master Mix"):

    • In a separate tube, mix CuSO₄ and Ligand (THPTA/BTTAA) before adding to the protein.[1] This allows the ligand to coordinate the copper.[2]

    • Ratio: 1:5 (Cu:Ligand).[1][3]

    • Example: Mix 2 µL of 20 mM CuSO₄ with 2 µL of 100 mM THPTA.[1] Incubate for 1 minute.

  • Add Reagents in Order: Add the following to the protein lysate (50 µL) in this exact order :

    • Step A: Add 1–2 µL this compound (Final conc: 50–100 µM). Vortex briefly.

    • Step B: Add 3–4 µL of Cu/Ligand Premix (Final Cu conc: ~1 mM).[1] Vortex.

    • Step C: Add 2 µL Sodium Ascorbate (Final conc: 20 mM).

  • Incubation:

    • Vortex thoroughly.[1][6][7][8][9] Flush headspace with N₂ or Ar gas if possible (optional but preserves Ascorbate).[1]

    • Incubate for 1 hour at Room Temperature in the dark.

Phase 2: Dye Removal (Methanol-Chloroform Precipitation)

Why this method? BDP dyes are hydrophobic.[1] Standard desalting columns (e.g., PD-10, Zeba) often fail to remove unreacted BDP dye, leading to high background. Protein precipitation is the only method to ensure >99% dye removal.

  • Add Methanol: Add 200 µL (4 volumes) of Methanol to the reaction. Vortex.

  • Add Chloroform: Add 50 µL (1 volume) of Chloroform. Vortex.

  • Add Water: Add 150 µL (3 volumes) of Water. Vortex vigorously. The mixture will turn cloudy.[8]

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes .

    • Result: You will see a top aqueous layer, a bottom organic layer, and a white protein disc at the interface.[1][8]

  • Wash: Carefully remove the top aqueous layer (contains salts/ascorbate) without disturbing the disc.

  • Second Wash: Add 200 µL Methanol. Vortex gently to wash the disc (removes lipophilic BDP dye). Centrifuge at 14,000 x g for 5 minutes.

  • Pellet Drying: Remove supernatant.[1][7][9][10] Let the pellet air dry for 5–10 minutes. Do not over-dry, or resuspension becomes difficult.[1]

  • Resuspension: Dissolve pellet in 50 µL of 1x SDS-PAGE Loading Buffer (containing DTT/BME) or appropriate rehydration buffer.

Quality Control & Visualization

Figure 2: Validation Workflow

Validation cluster_analysis Dual Analysis Sample Resuspended Protein SDSPAGE SDS-PAGE Electrophoresis Sample->SDSPAGE Fluorescence 1. Fluorescence Scan (532/561 nm Excitation) SDSPAGE->Fluorescence First Coomassie 2. Coomassie Stain (Total Protein Loading) Fluorescence->Coomassie Second

Caption: QC process. Always scan for fluorescence BEFORE Coomassie staining, as Coomassie quenches fluorescence.[1]

  • Run SDS-PAGE: Load 5–10 µg of protein.[1]

  • Fluorescence Imaging: Scan the gel using a Typhoon or similar imager.[1] Use 532 nm (Green) or 561 nm laser excitation with a 580 nm (BP 30) emission filter.[1]

    • Success Criteria: Sharp fluorescent bands corresponding to the molecular weight of your target protein.

  • Total Protein Stain: Stain with Coomassie Blue to verify loading and assess purity.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during Reaction Protein instability or high dye hydrophobicity.1.[1] Use BTTAA ligand (more stabilizing).2.[1] Lower dye conc. to 20 µM.3. Add 5% DMSO to the buffer.
No Fluorescence Signal Copper oxidation or Chelation.1.[1] Ensure NO EDTA/DTT in lysis buffer.2. Prepare Ascorbate fresh .3. Increase CuSO₄ to 2 mM.[1][3]
High Background Unreacted dye sticking to protein/tube.[1]1. Perform the MeOH/CHCl3 wash twice .2. Use low-binding tubes.
Smearing on Gel Protein degradation or aggregation.[1]Reduce reaction time to 30 mins; perform reaction on ice (kinetics will be slower).

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.[1] Angewandte Chemie International Edition.[1] [Link][1]

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation (BTTAA Ligand).[1] Angewandte Chemie.[1] [Link]

  • Wessel, D., & Flügge, U. I. (1984). A method for the quantitative recovery of protein in dilute solution in the presence of detergents and lipids (MeOH/CHCl3 Precipitation).[1][7] Analytical Biochemistry.[1][6][7] [Link]

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Application Notes and Protocols for BDP 558/568 Alkyne Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Click Chemistry for Fluorescent Labeling

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," has revolutionized the field of bioconjugation. Its exceptional reliability, specificity, and biocompatibility make it an ideal tool for attaching reporter molecules, such as fluorescent dyes, to biomolecules with high precision.[1][2][3] This application note provides a detailed guide for the successful conjugation of BDP 558/568 alkyne, a bright and photostable borondipyrromethene dye, to azide-modified molecules.[4][5]

BDP 558/568 is a highly fluorescent dye with excitation and emission maxima at approximately 561 nm and 569 nm, respectively, making it suitable for the Cyanine3 (Cy3) channel.[4][5] Its alkyne functionality allows for a straightforward and efficient covalent linkage to azide-containing targets through the formation of a stable triazole ring.[2][5] This protocol is designed for researchers, scientists, and drug development professionals seeking a robust method for fluorescently labeling proteins, nucleic acids, or other molecules of interest.

Scientific Principles: Understanding the CuAAC Reaction

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole.[1][6] The catalytic cycle is initiated by the coordination of the copper(I) ion to the alkyne. This coordination significantly increases the acidity of the terminal alkyne proton, facilitating its removal and the formation of a copper-acetylide intermediate.[7][8] This intermediate then reacts with the azide to form a six-membered cupracycle, which subsequently undergoes reductive elimination to yield the stable triazole product and regenerate the copper(I) catalyst.[7]

A critical aspect of successful CuAAC is maintaining copper in its +1 oxidation state, as Cu(II) is inactive in this catalytic cycle.[9][10] In practice, this is often achieved by starting with a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and adding a reducing agent, most commonly sodium ascorbate, to generate Cu(I) in situ.[9][11]

To enhance reaction efficiency and protect the biomolecule from potential damage by copper ions, a chelating ligand is typically included.[12][13] Ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are water-soluble and stabilize the Cu(I) ion, preventing its oxidation and disproportionation, thereby accelerating the reaction and improving yields.[9][12]

Visualizing the Workflow: The CuAAC Conjugation Process

The following diagram illustrates the key steps involved in the conjugation of this compound to an azide-modified molecule.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis BDP_Alkyne This compound Stock Solution Mix_Reagents Combine Azide-Molecule, BDP Alkyne, CuSO₄, & Ligand Azide_Molecule Azide-Modified Molecule Azide_Molecule->Mix_Reagents CuSO4 CuSO₄ Stock Solution CuSO4->Mix_Reagents Ligand THPTA Ligand Stock Solution Ligand->Mix_Reagents Ascorbate Sodium Ascorbate (Freshly Prepared) Initiate Add Sodium Ascorbate to Initiate Reaction Mix_Reagents->Initiate Pre-complexation Incubate Incubate at Room Temp (e.g., 1-4 hours) Initiate->Incubate Catalysis Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Conjugate (e.g., Spectroscopy, SDS-PAGE) Purify->Analyze

Caption: Workflow for this compound conjugation using CuAAC.

Detailed Protocol for this compound Conjugation

This protocol provides a general framework for the conjugation of this compound to an azide-modified protein. The concentrations and volumes may need to be optimized for specific applications.

Materials and Reagents
  • This compound (e.g., from Lumiprobe or BroadPharm)[5][14]

  • Azide-modified molecule (e.g., protein, oligo)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-ascorbate

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. Avoid buffers with high concentrations of chelating agents like EDTA.

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes)

  • Inert gas (optional, e.g., argon or nitrogen)

Stock Solution Preparation
  • This compound (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Store protected from light at -20°C.

  • Azide-Modified Molecule (1-10 mg/mL): Dissolve your azide-modified molecule in the reaction buffer to a known concentration.

  • Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water. This solution is stable at room temperature.

  • THPTA Ligand (50 mM): Dissolve THPTA in deionized water. This solution is stable at room temperature.

  • Sodium Ascorbate (100 mM): Prepare this solution fresh on the day of the experiment by dissolving sodium ascorbate in deionized water. Keep on ice.

Conjugation Reaction Procedure

The following steps describe a typical reaction with a final volume of 500 µL.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed:

    • Azide-modified molecule solution (e.g., to a final concentration of 25 µM)

    • Reaction Buffer to bring the volume to 432.5 µL.

    • This compound stock solution (10 µL of 5 mM, for a final concentration of 100 µM, representing a 4-fold excess over the azide-molecule). The excess of the dye may need optimization.[15]

  • Prepare the Catalyst Premix: In a separate tube, premix the copper and ligand:

    • 2.5 µL of 20 mM CuSO₄

    • 5.0 µL of 50 mM THPTA Vortex briefly and let it stand for a minute to allow for complex formation.[9][16]

  • Add Catalyst to Reaction: Add the 7.5 µL of the catalyst premix to the main reaction tube.

  • (Optional but Recommended) Degas: To minimize oxidation of the Cu(I) catalyst, gently bubble an inert gas through the reaction mixture for 1-2 minutes.[15]

  • Initiate the Reaction: Add 25 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture. The final concentration of sodium ascorbate will be 5 mM.[11]

  • Incubation: Close the tube tightly and incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight). Gentle mixing on a rotator is recommended.[17]

Reaction Parameters Summary
ComponentStock ConcentrationVolume Added (µL)Final ConcentrationMolar Ratio (relative to Azide)
Azide-MoleculeVariesVaries25 µM1
This compound10 mM10 (of 5mM working)100 µM4
CuSO₄20 mM2.5100 µM4
THPTA50 mM5.0500 µM20
Sodium Ascorbate100 mM255 mM200
Total Volume -500 --

Note: The ligand to copper ratio is 5:1, which is often recommended to protect biomolecules from oxidation.[17]

Purification of the Conjugate

Following the incubation period, it is crucial to remove the excess dye, copper catalyst, and other small molecules.

  • Size-Exclusion Chromatography (SEC): This is the preferred method for purifying proteins and other large biomolecules. Use a resin with an appropriate molecular weight cutoff.

  • Dialysis: For larger sample volumes, dialysis against a suitable buffer can be effective. Use a dialysis membrane with an appropriate molecular weight cutoff. Multiple buffer changes are recommended.

  • Precipitation: For oligonucleotides, ethanol precipitation can be an effective purification method.[9]

Analysis and Characterization

The success of the conjugation can be assessed by various methods:

  • UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the BDP 558/568 dye's absorbance maximum (~561 nm) to determine the degree of labeling.

  • SDS-PAGE with Fluorescence Imaging: For protein conjugates, SDS-PAGE can be used to visualize the fluorescently labeled protein. The gel can be imaged on a fluorescence scanner before Coomassie staining to confirm that the fluorescence co-localizes with the protein band.

  • Mass Spectrometry: For a precise determination of the number of dye molecules conjugated to the biomolecule.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Inactive catalyst (Cu(II) instead of Cu(I)).Always use freshly prepared sodium ascorbate. Consider degassing the reaction mixture to remove oxygen.[15] Ensure the ligand is present to stabilize the Cu(I).
Inaccessible azide or alkyne groups.Steric hindrance can be an issue. Consider using a longer linker on your azide or alkyne modification.
Competing reactions or inhibitors in the buffer.Avoid buffers containing high concentrations of chelating agents (e.g., EDTA), thiols (e.g., DTT), or primary amines that can coordinate with copper.[11]
Protein Precipitation Damage from reactive oxygen species (ROS) generated by the copper catalyst.Increase the ligand-to-copper ratio (e.g., up to 10:1).[17] Include a ROS scavenger like aminoguanidine in the reaction buffer.[15][18]
Aggregation of the hydrophobic BDP dye.Ensure the final concentration of DMSO from the dye stock is low (typically <10% v/v). For highly sensitive proteins, consider using a water-soluble version of the dye if available.
Non-specific Labeling Non-covalent binding of the dye to the biomolecule.Ensure thorough purification to remove all unbound dye. Perform extensive washing steps.
In the presence of the catalyst, some weak non-specific protein labeling can occur with terminal alkynes.[19]Run a control reaction without the azide-modified molecule to assess the level of non-specific labeling. Optimize the dye concentration to use the lowest effective excess.

Conclusion

The CuAAC reaction is a powerful and versatile tool for the fluorescent labeling of biomolecules. By following this detailed protocol and understanding the underlying chemical principles, researchers can confidently and efficiently conjugate this compound to their molecules of interest, paving the way for a wide range of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

References

  • Current Protocols in Chemical Biology. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]

  • Li, Y., et al. (2013). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. [Link]

  • Jacobsen, M. P., et al. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry. [Link]

  • Fokin, V. V., et al. (2013). Ligands for copper-catalyzed azide-alkyne cycloaddition reactions.
  • Al-Aabed, S., et al. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Bentham Science Publishers. [Link]

  • Golas, P. L., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Ala Biolab. (n.d.). Lumiprobe. Ala Biolab. [Link]

  • Killilea, G., et al. (2022). BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment. Molecules. [Link]

  • Guo, H., et al. (2012). Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. Organic & Biomolecular Chemistry. [Link]

  • Al-Shboul, T. M. A., et al. (2022). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. Catalysts. [Link]

  • Kumar, A., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. [Link]

  • Interchim. (n.d.). Azide conjugates - for Click chemistry. Interchim. [Link]

  • ResearchGate. (n.d.). Bioorthogonal fluorogenic probes. (a) Fluorogenic CuAAC reaction of azido-BODIPY with alkynes... ResearchGate. [Link]

  • Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology. [Link]

  • Barattucci, A., et al. (2012). Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution. European Journal of Organic Chemistry. [Link]

  • Costa, S., et al. (2016). Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells. Molecules. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

  • Gire, V., et al. (2014). A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining. PLoS ONE. [Link]

  • Vitucci, G., et al. (2021). Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. [Link]

  • ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low?. ResearchGate. [Link]

  • Stasina, N., et al. (2025). Safirinium Fluorescent “Click” Molecular Probes: Synthesis, CuAAC Reactions, and Microscopic Imaging. Molecules. [Link]

  • Presolski, S. I., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • Costa, S., et al. (2021). Click Conjugation of Boron Dipyrromethene (BODIPY) Fluorophores to EGFR-Targeting Linear and Cyclic Peptides. Molecules. [Link]

  • Doerksen, O. (2024). Knowledge Commons. Knowledge Commons. [Link]

Sources

Application Note: Bioorthogonal Labeling of Intracellular Lipids using BDP 558/568 Alkyne

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Visualizing intracellular lipid dynamics is critical for understanding metabolic disorders, ferroptosis, and membrane trafficking. Traditional lipophilic dyes (e.g., Nile Red, BODIPY 493/503) rely on passive hydrophobic partitioning, which often suffers from non-specific background staining and incompatibility with fixation.

This guide details a bioorthogonal labeling strategy using BDP 558/568 Alkyne . This fluorophore is a borondipyrromethene (BODIPY) derivative with an emission maximum at ~569 nm (Orange/Red), making it an ideal partner for multiplexing with GFP-tagged proteins or DAPI.

The Core Advantage: unlike bulky fluorescent fatty acids that can disrupt native metabolic trafficking, this protocol uses a "Click Chemistry" approach. Cells are metabolically fed a small fatty acid azide analog (e.g., Azido-Palmitate). Once incorporated into cellular membranes or lipid droplets (LDs), the azide is chemically conjugated to this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Technical Principle: The "Two-Step" Mechanism

To ensure scientific integrity, it is vital to understand that the fluorophore is not applied directly to live cells to stain lipids. It is a two-step chemical ligation process.

  • Metabolic Incorporation: Cells are incubated with a fatty acid analog bearing an azide group (e.g., 12-Azidododecanoic acid). The cell's acyl-CoA synthetases recognize this analog, esterifying it into neutral lipids (Triacylglycerols) and phospholipids, which are then sequestered into Lipid Droplets (LDs).

  • Chemo-selective Ligation (Click): Post-fixation, this compound is introduced. In the presence of a Copper(I) catalyst, the alkyne group on the dye reacts specifically with the azide group on the lipid, forming a stable triazole ring.

Workflow Visualization

LipidLabelingWorkflow Step1 Step 1: Metabolic Labeling (Live Cells + Azide-FA) Step2 Step 2: Fixation (PFA Only - NO Methanol) Step1->Step2 4-12 Hours Incubation Step3 Step 3: Permeabilization (Saponin or Digitonin) Step2->Step3 Preserves LD Structure Step4 Step 4: Click Reaction (BDP Alkyne + Cu(I) Catalyst) Step3->Step4 Access to Intracellular Lipids Step5 Step 5: Imaging (Ex: 561nm / Em: 569nm) Step4->Step5 Covlaent Tagging

Figure 1: The sequential workflow for bioorthogonal lipid labeling. Note the critical restriction on fixation methods to prevent lipid extraction.[1]

Materials & Reagents

ComponentSpecificationPurpose
Fluorophore This compound The detection tag.[2] Excitation matches 561nm lasers; Emission ~569nm.[3][4][5]
Metabolic Tag Azido-Palmitate (or 12-Azidododecanoic acid)Mimics natural fatty acids; incorporates into LDs.
Fixative 4% Paraformaldehyde (PFA) in PBSCRITICAL: Do not use Methanol or Acetone; they dissolve lipids.
Permeabilizer Saponin (0.1%) or DigitoninCreates pores in membranes without dissolving LDs (unlike Triton X-100).
Catalyst Source CuSO₄ (Copper II Sulfate)Source of copper.[6][7][8][9][10]
Reducing Agent Sodium Ascorbate Reduces Cu(II) to Cu(I) to drive the reaction.[7]
Ligand THPTA Protects biomolecules from oxidation and prevents Cu(I) disproportionation.[8]

Experimental Protocols

Phase 1: Metabolic Labeling (Live Cells)

Causality: The duration of this step determines the density of labeling. A "pulse" (1-2 hours) labels trafficking vesicles; "continuous" (12-24 hours) labels storage Lipid Droplets.

  • Preparation: Dilute Azido-Palmitate stock to a final concentration of 20–50 µM in complete culture medium.

    • Note: If the FA analog is dissolved in DMSO, ensure final DMSO concentration is < 0.1% to avoid cytotoxicity.

  • Incubation: Incubate cells at 37°C / 5% CO₂ for 12–16 hours (overnight) for robust Lipid Droplet staining.

  • Wash: Remove medium and wash cells 2x with warm PBS (37°C) to remove unincorporated fatty acids from the surface.

Phase 2: Fixation & Permeabilization

Expert Insight: Lipid droplets are fragile. Strong detergents or organic solvents will delipidate the cell, resulting in zero signal.

  • Fixation: Add 4% PFA (methanol-free) and incubate for 15 minutes at room temperature (RT).

  • Wash: Wash 3x with PBS.

  • Permeabilization: Incubate with 0.1% Saponin in PBS (containing 1% BSA to block non-specific binding) for 10 minutes .

    • Alternative: If Saponin is unavailable, 0.1% Triton X-100 can be used, but reduce time to 5 minutes to minimize lipid extraction.

Phase 3: The Click Reaction (CuAAC)

Trustworthiness: The order of reagent addition is critical. The Cu(I) species is unstable.[6][7][9] You must premix the Copper and Ligand (THPTA) before adding the Reducing Agent (Ascorbate).

Reaction Cocktail Preparation (per 1 mL):

  • PBS: 860 µL

  • CuSO₄ (20 mM stock): 10 µL (Final: 200 µM)

  • THPTA Ligand (50 mM stock): 10 µL (Final: 500 µM)

    • Action: Vortex CuSO₄ and THPTA together for 10 seconds. This forms the blue Copper-Ligand complex.

  • This compound (1 mM stock): 2–5 µL (Final: 2–5 µM)

  • Sodium Ascorbate (100 mM stock): 20 µL (Final: 2 mM)

    • Action: Add Ascorbate LAST . The solution may turn colorless; this indicates reduction to Cu(I). Use immediately.

Staining Procedure:

  • Aspirate the permeabilization buffer from cells.

  • Add the Click Reaction Cocktail to the cells.

  • Incubate for 30 minutes at RT in the dark .

  • Wash: Wash 3x with PBS containing 1% BSA (removes excess dye).

  • Counterstain: Stain nuclei with DAPI if desired.

Click Chemistry Reaction Logic

ClickChemistryLogic CuSO4 CuSO4 (Cu II) Complex Cu-THPTA Complex CuSO4->Complex Mix First THPTA THPTA (Ligand) THPTA->Complex Ascorbate Sodium Ascorbate ActiveCat Active Cu(I) Catalyst Ascorbate->ActiveCat Reduces Cu(II) to Cu(I) Complex->ActiveCat Result Fluorescent Lipid ActiveCat->Result Catalyzes AzideLipid Azide-Lipid (Cell) AzideLipid->Result AlkyneDye This compound AlkyneDye->Result

Figure 2: The chemical logic of the Click Cocktail. Premixing Copper and THPTA is essential to prevent copper precipitation and toxicity.

Data Analysis & Expected Results

  • Imaging Settings: Use a confocal or epifluorescence microscope.

    • Excitation: 561 nm laser (or 540-560 nm bandpass filter).

    • Emission: 570-600 nm bandpass filter.

  • Morphology: You should observe distinct, punctate spherical structures (Lipid Droplets) in the perinuclear region.

  • Negative Control: Cells incubated without Azido-Palmitate but subjected to the Click Reaction should show negligible fluorescence (black background). This validates that BDP 558/568 is not sticking non-specifically.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Signal Lipid extraction during fixation.Stop using Methanol/Acetone. Use 4% PFA only.
No Signal Inactive Copper Catalyst.[6]Ascorbate oxidizes quickly in air. Make fresh Sodium Ascorbate solution every time.
High Background Non-specific dye sticking.Increase BSA concentration in wash buffer to 3%. Perform more washes.
GFP Signal Loss Copper-induced quenching.Copper can quench GFP. Use THPTA ligand (it protects GFP) or perform GFP imaging before the Click reaction if possible.
Precipitates Copper precipitation.Ensure CuSO₄ and THPTA are mixed before adding Ascorbate.

References

  • Thiele, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins.[11] Click chemistry lipid imaging protocols.[11] [Link]

  • Targett-Adams, P., et al. (2003).[12] Live cell analysis and targeting of the lipid droplet-binding adipocyte differentiation-related protein. (Context on fixation methods for lipid droplets). [Link]

Sources

High-Fidelity Conjugation of BDP 558/568 Alkynes to Azide-Modified Oligonucleotides via CuAAC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The conjugation of fluorescent reporters to nucleic acids is a cornerstone of genomic analysis, fluorescence in situ hybridization (FISH), and FRET-based structural studies. While Cyanine 3 (Cy3) has traditionally dominated the orange-red spectrum, BDP 558/568 (a Boron-Dipyrromethene derivative) offers superior photostability, high quantum yield, and a narrow emission bandwidth, making it ideal for single-molecule applications and extended imaging sessions.

This guide details the covalent attachment of BDP 558/568 Alkyne to Azide-modified DNA using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "Click Chemistry." Unlike amide coupling, CuAAC is bioorthogonal and proceeds with high efficiency in aqueous/organic mixtures.

Critical Technical Note: BDP dyes are inherently hydrophobic.[1] Successful conjugation to highly polar DNA requires a carefully balanced solvent system (DMSO/Water) and a specific copper-stabilizing ligand (THPTA ) to prevent DNA degradation while maintaining dye solubility.

Technical Specifications: this compound

Before proceeding, ensure your instrumental setup matches the fluorophore's properties.

PropertyValueNotes
Excitation Max 561 nmPerfectly matches 561 nm laser lines.
Emission Max 569 nmNarrow Stokes shift; requires precise filter sets.
Extinction Coeff.[1][2][3] (

)
~84,400

High brightness.[2]
Quantum Yield 0.68High efficiency compared to many Cy3 analogs.
Solubility DMSO, DMF, DCMInsoluble in water. Requires organic co-solvent.
Correction Factor (260 nm) 0.00Does not absorb at 260 nm (simplifies DNA quantification).
Correction Factor (280 nm) 0.07Relevant for protein conjugation, less for DNA.

Reaction Mechanism & Workflow

The reaction utilizes a Cu(I) catalyst, generated in situ from Cu(II) sulfate and Sodium Ascorbate, to drive the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between the alkyne-dye and the azide-DNA.

Figure 1: CuAAC Reaction Pathway

The following diagram illustrates the molecular workflow and the role of the THPTA ligand in protecting the DNA backbone from oxidative damage by copper.

G cluster_inputs Reactants cluster_catalyst Catalytic System AzideDNA Azide-DNA (Target) Product Labeled DNA (Triazole Linkage) AzideDNA->Product AlkyneBDP This compound (Reporter) AlkyneBDP->Product CuSO4 Cu(II) Sulfate CuI_Complex Active Cu(I)-THPTA Complex CuSO4->CuI_Complex Reduced by Ascorbate Ascorbate Na-Ascorbate (Reductant) Ascorbate->CuI_Complex THPTA THPTA Ligand (Cu Stabilizer) THPTA->CuI_Complex Chelation CuI_Complex->Product Catalysis

Caption: The Cu(I)-THPTA complex catalyzes the cycloaddition while shielding the DNA backbone from copper-induced oxidative cleavage.

Critical Experimental Considerations

Ligand Selection: THPTA vs. TBTA[4][5][6]
  • Recommendation: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[4]

  • Reasoning: While TBTA is common, it is poorly water-soluble and requires high organic solvent percentages (50%+), which can precipitate DNA. THPTA is water-soluble, allowing the reaction to proceed in <20-30% DMSO, preserving DNA solubility while sufficiently solubilizing the hydrophobic BDP dye. Furthermore, THPTA intercepts reactive oxygen species (ROS) generated by Cu(I), significantly reducing DNA backbone degradation.

Solvent Balance (The "Hydrophobic Edge")

BDP 558/568 is hydrophobic. If the aqueous fraction is too high, the dye precipitates and labeling fails. If the organic fraction is too high, DNA precipitates.

  • Target: 20–30% DMSO final concentration.

  • Protocol Adjustment: Dissolve the dye in 100% DMSO at a high concentration, then dilute into the aqueous DNA mixture.

Detailed Protocol

Materials Required[1][3][5][8][9][10][11][12][13][14]
  • Azide-Modified DNA: 10–100 nmol (in water).

  • This compound: 10 mM stock in DMSO (Store at -20°C).

  • CuSO4: 100 mM in water (Freshly prepared recommended).[4][5]

  • THPTA Ligand: 250 mM in water.

  • Sodium Ascorbate: 500 mM in water (MUST be freshly prepared; yellow/brown solution indicates oxidation—discard).

  • DMSO: Anhydrous, PCR grade.

  • Precipitation Reagents: 3M NaOAc (pH 5.2), Ethanol (cold), or Acetone.

Step-by-Step Procedure
Phase 1: Preparation of the "Click Cocktail"

Author's Note: Premixing Copper and Ligand is vital to ensure all copper is chelated before it touches the DNA.

  • Calculate Reagents: You need a 1.5x to 5x molar excess of Dye over DNA, and a Cu:Ligand ratio of 1:5.

  • Prepare Cu-THPTA Premix: In a separate tube, mix CuSO4 and THPTA.

    • Mix 1 µL of 100 mM CuSO4 + 2 µL of 250 mM THPTA + 7 µL Water.

    • Result: 10 mM Cu-THPTA complex.[6][7][8] Incubate for 5 mins at RT.

Phase 2: Reaction Assembly

Perform in a 1.5 mL Eppendorf tube. Add reagents in this exact order to prevent precipitation:

  • Water: Add to reach final volume (calculated based on other components).

  • DNA Solution: Add Azide-DNA (Final conc: 50–200 µM).

  • DMSO: Add to reach ~20–30% final volume (crucial for BDP solubility).

  • BDP Dye: Add 5 equivalents of this compound (from 10 mM DMSO stock). Vortex immediately.

  • Cu-THPTA Premix: Add 5–10 equivalents of the complex prepared in Phase 1.

  • Ascorbate: Add 20–40 equivalents of Sodium Ascorbate.

    • Mechanism: This initiates the reduction of Cu(II) to Cu(I).

  • Incubation: Vortex, spin down, and incubate at Room Temperature for 1–2 hours in the dark.

Phase 3: Purification (Ethanol Precipitation)

Removing unreacted hydrophobic BDP dye is critical for background-free imaging.

  • Add 0.1 volume of 3M NaOAc (pH 5.2).

  • Add 3.0 volumes of ice-cold 100% Ethanol.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 13,000 x g for 20 minutes at 4°C.

    • Observation: You should see a colored pellet. The supernatant will contain the excess free dye.

  • Remove supernatant.[7] Wash pellet 2x with 70% Ethanol (carefully, do not disturb pellet).

  • Air dry (do not over-dry) and resuspend in TE Buffer or Nuclease-free water.

Quality Control & Validation

Workflow Visualization

The following diagram outlines the critical path from mixing to validation.

Workflow Start Start: Azide-DNA Mix Assemble Reaction (Add DMSO before Dye) Start->Mix Premix Premix Cu(II) + THPTA (Protect DNA) Premix->Mix Incubate Incubate 2h @ RT (Protect from Light) Mix->Incubate Precip Ethanol Precipitation (Removes Free Dye) Incubate->Precip Resuspend Resuspend in Buffer Precip->Resuspend QC QC: Absorbance & PAGE Resuspend->QC

Caption: Operational workflow emphasizing the pre-complexation of Copper and the purification step.

Calculating Degree of Labeling (DOL)

Use a Nanodrop or spectrophotometer.



Since


 for BDP 558/568 is 0.00 , the calculation simplifies to standard DNA quantification.


  • 
    : 84,400 
    
    
    
    [2][3]
  • Target DOL: 0.85 – 1.0.

Troubleshooting Guide

IssueProbable CauseCorrective Action
DNA Precipitates during reaction Insufficient water or too much TBTA/DMSO.Switch to THPTA ligand; ensure DMSO <30%.
Low Labeling Efficiency (<50%) Oxidized Ascorbate or Cu(I) oxidation.Use fresh Ascorbate. Degas solvents with

before mixing.
High Background (Free Dye) Hydrophobic dye sticking to tube.Perform a second Ethanol precipitation or use a G-25 Spin Column.
DNA Degradation (Smearing on Gel) Unchelated Copper damage.Always premix Cu and THPTA before adding to DNA. Increase THPTA:Cu ratio to 5:1.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Establishes THPTA superiority). [Link]

  • Jena Bioscience. Click Chemistry Labeling of Oligonucleotides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Reducing Background Noise in BDP 558/568 Alkyne Staining

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic Challenge

BDP 558/568 (Boron-Dipyrromethene) is a high-performance fluorophore favored for its photostability and narrow emission spectrum (Ex: 561 nm / Em: 569 nm), making it an ideal partner for the Cyanine3 channel. However, unlike sulfonated cyanine dyes, the BDP core is inherently lipophilic (hydrophobic).

The Core Problem: In aqueous biological environments (cytosol, buffers), BDP molecules tend to aggregate or bind non-specifically to hydrophobic cellular compartments (lipid droplets, membranes) rather than reacting solely with the target azide.

The Solution: This guide provides a "Low-Noise" protocol that attacks background from two angles:

  • Solubility Management: Controlling the dye's hydrophobic nature using specific wash buffers.

  • Catalyst Hygiene: Preventing copper-induced precipitation artifacts during the Click reaction.

Mechanistic Workflow: The "Clean-Click" System

The following diagram illustrates the optimized workflow designed to strip away non-specific binding while preserving the covalent Click linkage.

CleanClickWorkflow Start Fixed Sample Block Blocking (3% BSA + 0.1% Triton) Start->Block Passivate Surfaces Reaction Click Reaction (1-2 µM Dye) Block->Reaction ClickPrep Catalyst Pre-Complex (Cu + THPTA) ClickPrep->Reaction Stabilize Cu(I) Wash1 Wash 1: Removal (PBS + 0.1% Tween-20) Reaction->Wash1 Remove Unreacted Dye Wash2 Wash 2: Extraction (50% MeOH - Optional) Wash1->Wash2 Extract Lipid-Bound Dye Imaging Imaging (Ex 561nm) Wash1->Imaging If bkg low Wash2->Imaging High SNR

Figure 1: The "Clean-Click" Workflow emphasizes catalyst pre-complexing and detergent-based washing to mitigate BDP hydrophobicity.

Critical Protocol: The Low-Noise Staining Method

Do not treat this as a standard immunofluorescence protocol. The Click reaction requires strict chemical hygiene.

Phase 1: Preparation & Blocking

Why: BDP dyes stick to hydrophobic pockets. You must block these sites with a protein that has hydrophobic binding capacity.

  • Reagent: 3-5% BSA (Bovine Serum Albumin) in PBS.

  • Scientist’s Note: Avoid Gelatin. Gelatin is less effective at blocking hydrophobic interactions compared to BSA.

  • Permeabilization: If staining intracellular targets, include 0.1% - 0.5% Triton X-100 in the blocking step.

Phase 2: The Reaction Cocktail (The "Pre-Mix" Rule)

Why: Copper (Cu) causes background by precipitating or oxidizing biomolecules. You must "hide" the copper inside a ligand before it touches the sample.

Reagent Table (For 1 mL Reaction Buffer):

ComponentConcentrationVolumeOrder of AdditionFunction
1. Reaction Buffer 100 mM Tris or PBS860 µL1stpH maintenance (keep pH 7.0-7.5)
2. CuSO4 2 mM (Stock)10 µLPRE-MIX A Source of Copper
3. THPTA Ligand 10 mM (Stock)5 µLPRE-MIX A Crucial: Protects biomolecules & prevents precip.
4. BDP Alkyne 1-5 µM (Final)Varies3rdThe Fluorophore
5. Sodium Ascorbate 100 mM (Fresh)50 µLLAST Activates Cu(II) to Cu(I)

Protocol:

  • Pre-mix A: Mix CuSO4 and THPTA (Ligand) in a separate tube. Let stand for 1 minute. The solution should remain clear or turn slightly blue. Never add bare CuSO4 to the sample.

  • Add the Reaction Buffer to your sample tube.

  • Add the BDP 558/568 Alkyne.[1][2] Vortex briefly.

  • Add "Pre-mix A" (catalyst) to the tube.

  • Add Sodium Ascorbate last . This initiates the reaction.[3]

  • Incubate 30-60 mins in the dark at Room Temp.

Phase 3: The "Dual-Wash" Strategy

Why: This is the most important step for BDP dyes. Simple PBS washing is insufficient to remove hydrophobic aggregates.

  • Wash 1 (Solubility Wash): Wash 2x 10 mins with PBS + 0.1% Tween-20 . The detergent helps solubilize unbound hydrophobic dye.

  • Wash 2 (Rinse): Wash 1x 5 mins with PBS (no detergent) to remove the Tween-20 before imaging.

  • Optional (High Background): If background persists, perform a 5-minute wash in 50% Methanol/PBS .

    • Warning: Only use Methanol if your sample is already fixed/permeabilized and robust. This strips lipid-bound dye efficiently.

Troubleshooting Guide

Symptom: Bright "Specks" or Precipitates

Diagnosis: Dye aggregation or Copper precipitation.

  • Cause 1: Copper concentration too high or Ligand (THPTA) too low.

  • Cause 2: BDP dye stock was added directly to aqueous buffer without mixing.

  • Solution:

    • Ensure CuSO4:THPTA ratio is at least 1:5.

    • Dilute BDP stock in DMSO first, then vortex immediately upon addition to buffer.

    • Filter the dye solution through a 0.2 µm syringe filter before adding the catalyst.

Symptom: High Nuclear Background (Glowing Nuclei)

Diagnosis: Copper-induced DNA oxidation or dye intercalation.

  • Cause: Copper damages DNA, creating sticky sites, or the dye is intercalating (rare for BDP, but possible at high conc).

  • Solution:

    • Lower Copper concentration (try 0.5 mM).

    • Increase Sodium Ascorbate concentration (scavenges radicals).

    • Crucial: Use THPTA ligand, not TBTA. THPTA is water-soluble and washes out of the nucleus faster.

Symptom: General Haze / Low Contrast

Diagnosis: Non-specific Hydrophobic Binding.

  • Cause: The BDP dye is sticking to cellular membranes.

  • Solution:

    • Titrate Dye: Drop concentration from 5 µM to 1 µM. BDP 558/568 is very bright; you likely need less than you think.

    • Aggressive Wash: Implement the "Wash 1" step with 0.1% Tween-20 or 0.1% Triton X-100.

Decision Tree: Solving Background Noise

TroubleshootingTree Problem High Background Noise Type Identify Pattern Problem->Type Specks Bright Punctate Spots Type->Specks Haze General Haze / Membranes Type->Haze Nucleus Nuclear Staining Type->Nucleus FixSpecks Fix: Pre-complex Cu+THPTA Filter Dye Solution Specks->FixSpecks FixHaze Fix: Add Tween-20 to Wash Reduce Dye Conc. Haze->FixHaze FixNuc Fix: Switch to THPTA Ligand Reduce Copper Conc. Nucleus->FixNuc

Figure 2: Diagnostic logic for identifying and resolving specific background artifacts.

Frequently Asked Questions (FAQ)

Q: Can I use TBTA instead of THPTA? A: You can, but THPTA is superior for biological imaging. TBTA is poorly soluble in water and requires DMSO, which can exacerbate the precipitation of the hydrophobic BDP dye. THPTA is fully water-soluble and protects the fluorophore from quenching by copper [1][2].

Q: My signal is bright, but it fades quickly. Is BDP 558/568 unstable? A: BDP dyes are generally very photostable.[4] If you see rapid fading, it is likely not photobleaching but rather "chemical bleaching" caused by residual oxidized copper reacting with the dye under light.

  • Fix: Ensure extensive washing (at least 3 changes of buffer) after the reaction to remove all traces of copper catalyst.

Q: Can I perform the Click reaction before blocking? A: No. The Click reagents (dye) will bind non-specifically to the sample. Always Block first, then Click.

Q: Is the "Pre-mix" step really necessary? A: Yes. Adding bare Copper sulfate to a protein-rich sample can cause immediate protein precipitation (the "salting out" effect), creating high background noise that no amount of washing can remove.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.[5] Angewandte Chemie International Edition.

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Lumiprobe Corporation. this compound Technical Datasheet.

  • BroadPharm. this compound Properties and Protocols.

Sources

BDP 558/568 alkyne precipitation during copper-catalyzed click reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Issue: Users frequently report the formation of a fine, fluorescent precipitate or a sudden loss of fluorescence yield when reacting BDP 558/568 Alkyne with azide-tagged biomolecules in aqueous buffers.

The Science: BDP (Borondipyrromethene) 558/568 is a lipophilic fluorophore. Unlike sulfonated cyanine dyes (e.g., Sulfo-Cy3), the standard BDP core is hydrophobic. The precipitation is rarely a chemical failure of the click reaction itself, but rather a solubility shock or catalyst-induced aggregation .

Mechanism of Failure

When a BDP stock (dissolved in DMSO) is introduced into a purely aqueous buffer (PBS/TRIS), the local solvent environment shifts instantly from lipophilic to hydrophilic. Without a stabilizing ligand, the hydrophobic BDP molecules aggregate with each other or coordinate non-specifically with Copper(I), crashing out of solution before they can "click" to the target azide.

precipitation_mechanism cluster_fail Failure Mode Stock BDP Stock (100% DMSO) Interface Mixing Interface (Solvent Shock) Stock->Interface Buffer Reaction Buffer (100% Aqueous) Buffer->Interface Agg Hydrophobic Aggregation Interface->Agg Low Solubility Cu_Complex Cu(I)-Dye Non-Specific Binding Interface->Cu_Complex Unprotected Cu Precip PRECIPITATION (Loss of Signal) Agg->Precip Cu_Complex->Precip

Figure 1: Mechanism of hydrophobic fluorophore precipitation during aqueous addition.

The Optimized Protocol (The "THPTA System")

To prevent precipitation, we must replace the standard TBTA ligand (which is itself poorly soluble) with THPTA . THPTA is water-soluble and acts as a phase-transfer catalyst, shielding the Cu(I) ion and preventing it from dragging the hydrophobic dye out of solution.

Reagent Preparation
ReagentStock Conc.[1][2][3][4][5][6]SolventStorage
This compound 5–10 mMAnhydrous DMSO-20°C (Desiccated)
CuSO₄ (Copper II) 20 mMSterile WaterRT
THPTA Ligand 100 mMSterile Water-20°C
Sodium Ascorbate 100 mMWaterFRESH ONLY
Step-by-Step Workflow

1. Prepare the Catalyst Complex (The "Blue Mix"):

  • Premix CuSO₄ and THPTA in a 1:5 molar ratio before adding to the reaction.

  • Example: Mix 10 µL of CuSO₄ (20 mM) with 10 µL of THPTA (100 mM). Incubate for 5 minutes.

  • Why? This ensures all copper is chelated, preventing free copper from complexing with the BDP dye.

2. Prepare the Reaction Buffer (The Co-Solvent Barrier):

  • Ensure your reaction buffer contains at least 20-30% DMSO if your protein/DNA can tolerate it.

  • If labeling sensitive proteins (limited to <5% DMSO), you must use the THPTA ligand method described here.

3. Sequential Addition (Critical Order):

  • Substrate: Azide-labeled biomolecule in buffer.

  • DMSO Spike: Add DMSO to reach ~10-20% final volume (optional but recommended).

  • Fluorophore: Add this compound (Final conc: 10–50 µM). Vortex immediately upon addition.

  • Catalyst Complex: Add the pre-mixed Cu-THPTA solution.

  • Initiator: Add Sodium Ascorbate (Final conc: 5 mM).

4. Incubation:

  • Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

  • Note: Do not heat BDP dyes above 37°C during click reactions; it promotes aggregation.

optimized_workflow cluster_prep Pre-Complexation (Critical) Start Start: Azide-Biomolecule DyeAdd Add BDP Alkyne (Vortexing) Start->DyeAdd Cu CuSO4 Complex Cu-THPTA Complex Cu->Complex Ligand THPTA Ligand Ligand->Complex CatAdd Add Cu-THPTA Complex->CatAdd DyeAdd->CatAdd Ascorbate Add Ascorbate (Initiate) CatAdd->Ascorbate Purify Purification (Dialysis/Spin Column) Ascorbate->Purify

Figure 2: Optimized addition order using pre-complexed catalyst.

Troubleshooting & FAQ

Q1: I see a bright red precipitate immediately after adding the copper. What happened?

A: This is likely Copper(I) Acetylide formation. If the copper is not fully chelated by the ligand (THPTA), it can react directly with the terminal alkyne on the BDP dye, forming an insoluble polymer.

  • Fix: Increase the THPTA:Cu ratio to 5:1 or 10:1. Ensure you pre-mix them before adding to the main tube [1].

Q2: My reaction solution is clear, but I have no fluorescence on the gel.

A: This suggests the reaction failed due to oxidation . Cu(I) is unstable and oxidizes to Cu(II) (inactive) rapidly in air.[4]

  • Fix: Use fresh Sodium Ascorbate (make it daily). Do not use yellow/brown ascorbate stocks. Degas your buffers with Nitrogen/Argon for 5 minutes before starting [2].

Q3: Can I use TBTA instead of THPTA?

A: For BDP 558/568, avoid TBTA if working in >80% water. TBTA requires ~20% organic co-solvent (DMSO/t-BuOH) to stay soluble. If TBTA crashes out, the reaction stops, and the dye often co-precipitates with it. THPTA is fully water-soluble and superior for hydrophobic dyes [3].

Q4: How do I remove unreacted BDP dye?

A: BDP is sticky. Standard desalting columns (Sephadex G-25) often fail because the dye sticks to the resin.

  • Fix: Use precipitation (Ethanol/Acetone) for DNA/Proteins if possible.[1] If dialysis is required, use a buffer containing 10% Ethanol or a detergent (0.05% Tween-20) to help wash the free dye out of the dialysis bag.

Technical Specifications & Compatibility

PropertyThis compoundCy3 Alkyne (Standard)
Hydrophobicity High (Lipophilic core)Low (Sulfonated)
Quantum Yield High (~0.8)Medium (~0.[7]15)
Photostability Excellent Moderate
Solubility (Water) Poor (Precipitates <10 µM)Good
Recommended Ligand THPTA or BTTAATBTA or THPTA

Application Note: BDP 558/568 is ideal for intracellular staining or lipid labeling due to its lipophilicity, but this same trait makes the conjugation reaction more demanding than Cy3 [4].

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.

  • Lumiprobe Technical Support. (n.d.). Click Chemistry Protocols: Recommended Ligands.

  • BroadPharm. (n.d.). This compound Product Properties and Solubility Guide.

Sources

Technical Support Center: Optimizing Dye-to-Protein Ratio for BDP 558/568 Alkyne Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BDP 558/568 alkyne labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the dye-to-protein ratio in their experiments. Here, you will find a curated collection of frequently asked questions and troubleshooting scenarios in a user-friendly question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practices of labeling azide-modified proteins with this compound using copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

Q1: What is the fundamental principle behind this compound labeling of proteins?

A1: this compound is a fluorescent dye containing a terminal alkyne group.[1] This dye is used to label proteins that have been modified to contain an azide group. The labeling reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[2][] In this reaction, a copper(I) catalyst facilitates the formation of a stable triazole ring, covalently linking the BDP 558/568 dye to the protein.[][4] This method is highly specific and efficient, allowing for precise labeling of proteins in complex biological samples.[4][5]

Q2: What is the "dye-to-protein ratio" or "Degree of Labeling (DOL)" and why is it a critical parameter?

A2: The dye-to-protein ratio, also known as the Degree of Labeling (DOL), represents the average number of dye molecules conjugated to a single protein molecule.[6][7] It is a crucial parameter to determine and optimize for several reasons:

  • Signal Intensity: A higher DOL generally leads to a stronger fluorescent signal. However, an excessively high DOL can lead to self-quenching, where the fluorescence of one dye molecule is absorbed by a neighboring dye molecule, paradoxically reducing the overall signal.[7][8]

  • Protein Function: Over-labeling can interfere with the biological activity of the protein by altering its structure, charge, or hydrophobicity.[6][7][9] This is particularly important when labeling antibodies, as excessive labeling near the antigen-binding site can reduce its affinity.[8][10]

  • Solubility: High levels of hydrophobic dyes like BDP 558/568 can decrease the solubility of the labeled protein, potentially leading to precipitation.[7][8]

  • Reproducibility: Consistent DOL values are essential for ensuring the reproducibility of experiments.[6][11]

For most applications, a DOL between 0.5 and 1 is considered ideal, though the optimal ratio should be determined empirically for each specific protein and application.[6]

Q3: What are the key factors that influence the final DOL in a CuAAC reaction?

A3: Several factors significantly impact the final DOL:

  • Molar Ratio of Reactants: The initial molar ratio of this compound to the azide-modified protein is a primary determinant of the final DOL.[7][12]

  • Catalyst System: The efficiency of the copper(I) catalyst is paramount. Oxidation of the active Cu(I) to the inactive Cu(II) state is a common cause of low labeling efficiency.[13] The choice and concentration of the copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) are critical.[5][14]

  • Reaction Conditions: Time, temperature, and pH can influence the reaction rate and efficiency.[12][13]

  • Purity of Reagents: The purity of the this compound and the azide-modified protein is crucial. Contaminants can interfere with the reaction.[13]

  • Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst oxidation and reduced efficiency.[13]

Q4: How do I accurately determine the DOL after the labeling reaction?

A4: The DOL is typically determined using UV-Vis spectrophotometry, based on the Beer-Lambert law.[15] This involves measuring the absorbance of the purified labeled protein at two wavelengths:

  • ~280 nm: Where the protein absorbs due to the presence of aromatic amino acids.[15][16]

  • ~561 nm: The maximum absorbance wavelength (λmax) of the BDP 558/568 dye.[17][18]

Since the dye also absorbs light at 280 nm, a correction factor is needed to accurately determine the protein concentration.[12][15] The general formulas for calculating the DOL are as follows:

1. Molar Concentration of the Dye: [Dye] (M) = A_max / (ε_dye × path length)

2. Corrected Absorbance of the Protein at 280 nm: A_protein = A₂₈₀ - (A_max × CF)

3. Molar Concentration of the Protein: [Protein] (M) = A_protein / (ε_protein × path length)

4. Degree of Labeling (DOL): DOL = [Dye] / [Protein]

ParameterDescriptionValue for BDP 558/568
A_max Absorbance of the labeled protein at the dye's λmax (~561 nm).Measured
A₂₈₀ Absorbance of the labeled protein at 280 nm.Measured
ε_dye Molar extinction coefficient of BDP 558/568 at its λmax.84,400 M⁻¹cm⁻¹[17][18]
ε_protein Molar extinction coefficient of the specific protein at 280 nm.Protein-specific
CF Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).Dye-specific
path length Cuvette path length (typically 1 cm).1 cm

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during this compound labeling experiments.

Problem 1: Low or No Labeling (Low DOL)
Probable Cause Recommended Solution
Inactive Copper Catalyst The Cu(I) catalyst is prone to oxidation. Prepare the copper source and reducing agent solutions fresh for each experiment. Ensure proper degassing of the reaction buffer to remove dissolved oxygen.[13] Consider using a copper-chelating ligand like THPTA to protect the Cu(I) from oxidation and improve reaction efficiency.[5][14]
Insufficient Dye Concentration Increase the initial molar ratio of this compound to the azide-modified protein.[12] Perform a titration experiment with varying molar ratios to determine the optimal concentration.[7]
Degraded this compound This compound should be stored desiccated at -20°C and protected from light.[1] Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare fresh dye stock solutions in anhydrous DMSO or DMF.[12]
Inefficient Azide Incorporation Confirm that the initial azide modification of your protein was successful using a suitable analytical method like mass spectrometry.
Sub-optimal Reaction Conditions Optimize reaction time and temperature. While many click reactions proceed efficiently at room temperature, some systems may benefit from longer incubation times or slightly elevated temperatures. Ensure the pH of the reaction buffer is within the optimal range for CuAAC, typically around 7.0-8.0.
Presence of Interfering Substances Ensure your protein sample is free of substances that can interfere with the CuAAC reaction, such as thiols (e.g., from DTT or β-mercaptoethanol) or other chelating agents (e.g., EDTA). Buffer exchange your protein into a suitable reaction buffer (e.g., phosphate-buffered saline) before labeling.[19]
Problem 2: High Background or Non-Specific Staining
Probable Cause Recommended Solution
Incomplete Removal of Unconjugated Dye Free this compound can lead to high background fluorescence.[20] It is crucial to completely remove unconjugated dye after the labeling reaction. Common purification methods include size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or commercial spin columns.[12][20]
Non-covalent Binding of the Dye BDP dyes can be hydrophobic and may bind non-covalently to proteins.[7][21] Thorough purification, as mentioned above, is essential to remove any non-covalently bound dye.
Non-specific Labeling While CuAAC is highly specific, some weak non-specific labeling can occur, particularly in the presence of the copper catalyst.[22] To assess this, run a control reaction with your protein that has not been azide-modified and compare the fluorescence to your labeled sample.[22]
Problem 3: Protein Precipitation During or After Labeling
Probable Cause Recommended Solution
Over-labeling Attaching too many hydrophobic BDP 558/568 dye molecules can decrease the solubility of the protein.[7][8] Reduce the initial molar ratio of dye to protein to achieve a lower DOL.[8]
High Protein Concentration While higher protein concentrations can improve labeling efficiency, they can also increase the risk of aggregation.[12] Consider performing the labeling reaction at a lower protein concentration.[19]
Inappropriate Buffer Conditions Ensure the pH and ionic strength of the buffer are suitable for maintaining the stability of your specific protein.
Solvent-Induced Precipitation The this compound is typically dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent to your aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically <10%).
Problem 4: Altered Protein Activity or Function
Probable Cause Recommended Solution
Labeling at or Near an Active Site If the azide modification site is near a functionally important region of the protein, the attachment of the bulky BDP 558/568 dye can interfere with its activity.[8][23] If possible, redesign the azide incorporation strategy to target a region of the protein that is less critical for its function.
Conformational Changes due to Labeling The attachment of the dye can alter the protein's conformation.[9] This is more likely to occur with a high DOL. Optimize the labeling to achieve the lowest possible DOL that still provides an adequate signal for your application.
Perform a Functional Assay After labeling, always perform a functional assay to confirm that the biological activity of your protein is retained.

Section 3: Experimental Protocols

Protocol 1: Titration Experiment to Determine Optimal Dye-to-Protein Ratio

This protocol provides a general framework for performing a titration experiment to find the optimal initial molar ratio of this compound to your azide-modified protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Purification column (e.g., Sephadex G-25 spin column)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of labeling reactions: Set up multiple small-scale reactions with a constant concentration of your azide-modified protein and varying molar ratios of this compound (e.g., 1:1, 2:1, 5:1, 10:1, 20:1 dye-to-protein).

  • Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA solutions.

  • Initiate the reactions: To each protein solution, add the corresponding amount of this compound stock solution. Then, add the CuSO₄/THPTA premix, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Incubate the reactions: Gently mix and incubate the reactions at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein: For each reaction, remove the unconjugated dye using a size-exclusion spin column equilibrated with your desired storage buffer.

  • Determine the DOL: For each purified sample, measure the absorbance at 280 nm and ~561 nm and calculate the DOL using the formulas provided in FAQ Q4.

  • Assess protein function (optional but recommended): If possible, perform a functional assay on each labeled sample to determine the impact of the DOL on protein activity.

  • Analyze the results: Plot the calculated DOL against the initial molar ratio of dye to protein. Select the lowest molar ratio that provides a sufficient DOL for your application without significantly compromising protein function.

Diagram 1: Experimental Workflow for Optimizing Dye-to-Protein Ratio

G cluster_prep Preparation cluster_reaction Titration & Labeling cluster_analysis Purification & Analysis cluster_decision Optimization P1 Prepare Azide-Modified Protein R1 Set up Reactions with Varying Dye:Protein Molar Ratios (e.g., 1:1, 2:1, 5:1, 10:1) P1->R1 P2 Prepare this compound Stock P2->R1 P3 Prepare Catalyst Components (CuSO4, Ascorbate, THPTA) R2 Add Catalyst & Incubate (RT, 1-2h, dark) P3->R2 R1->R2 A1 Purify Conjugates (Size-Exclusion Chromatography) R2->A1 A2 Measure Absorbance (280 nm & ~561 nm) A1->A2 A3 Calculate DOL for Each Ratio A2->A3 A4 Perform Functional Assay (Optional but Recommended) A3->A4 D1 Select Optimal Molar Ratio (Sufficient DOL, Retained Function) A3->D1 A4->D1

Caption: Workflow for optimizing the dye-to-protein ratio.

Diagram 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: The CuAAC reaction for protein labeling.

Section 4: References

  • ACS Publications. (2018). Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling? Analytical Chemistry. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

  • SpringerLink. (n.d.). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Retrieved from [Link]

  • PubMed. (n.d.). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorescent labeling and modification of proteins. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of Fluorescent Proteins with Intramolecular Photostabilization. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. PMC. Retrieved from [Link]

  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • PubMed. (2018). Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling? Retrieved from [Link]

  • MDPI. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Selective fluorescent labeling of cellular proteins and its biological applications. Chemical Society Reviews. Retrieved from [Link]

  • Bio-Rad. (n.d.). Protein Purification (activity). Retrieved from [Link]

  • bioRxiv. (2022). Characterizing a New Fluorescent Protein for Low Limit of Detection Sensing in the Cell-Free System. Retrieved from [Link]

  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]

  • National Institutes of Health. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. PMC. Retrieved from [Link]

  • ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low? Retrieved from [Link]

  • PLOS. (2014). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. Retrieved from [Link]

  • American Laboratory. (2016). Antibody Labeling Method Eliminates Column Purification Step. Retrieved from [Link]

  • Molecular Biology of the Cell. (2025). The dark side of fluorescent protein tagging—the impact of protein tags on biomolecular condensation. Retrieved from [Link]

  • ResearchGate. (2015). How dyes can affect protein structure and lead to their inactivation/instability? Retrieved from [Link]

  • Ting Laboratory. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Retrieved from [Link]

  • Teledyne Vision Solutions. (n.d.). Labeling Proteins For Single Molecule Imaging. Retrieved from [Link]

Sources

Troubleshooting weak fluorescence signal with BDP 558/568 alkyne

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Topic: Optimizing Weak Fluorescence Signals in CuAAC Labeling

Introduction: Why is my signal weak?

You are likely experiencing a paradox: BDP (Boron-Dipyrromethene) dyes are renowned for their high quantum yields (~0.68) and photostability.[1][2][3] However, BDP 558/568 Alkyne is inherently hydrophobic and possesses a narrow Stokes shift .[2]

When users report "weak signal," it is rarely due to a defective dye. Instead, it is usually caused by one of three distinct failure modes:

  • Photophysical Mismatch: The dye is emitting, but your microscope filters are blocking it.

  • Aggregation-Caused Quenching (ACQ): The dye has precipitated on the target, self-quenching its own signal.

  • Catalytic Death: The Copper(I) catalyst oxidized before the reaction finished.

This guide breaks down these failure modes with specific diagnostic steps.

Phase 1: Photophysics & Detection (The "Invisible" Signal)

Before blaming the chemistry, you must validate your detection optics. BDP 558/568 has a very small gap between its excitation and emission peaks.

The Stokes Shift Trap

Most standard "Cy3" or "TRITC" filter sets are designed for dyes with wider Stokes shifts (30–50 nm). BDP 558/568 has a shift of only ~8–10 nm .

PropertyBDP 558/568Standard Cy3The Risk
Excitation Max 561 nm~550 nmGood overlap (561 nm laser is ideal).
Emission Max 569 nm~570 nmCRITICAL: If your emission filter has a "cut-on" at 570 nm or 575 nm, you are cutting off the dye's peak brightness.
Stokes Shift ~8 nm~20 nmSelf-absorption is high if dye density is too high.

Diagnostic Step: Check your emission filter bandpass. If you are using a standard TRITC filter (e.g., Em 575–625 nm), you are losing ~40% of your signal.

  • Solution: Use a filter set optimized for RFP or Alexa Fluor 568 , which typically allows emission collection starting closer to 570 nm.

Phase 2: The Chemistry (The "Silent" Reaction)

If your optics are correct, the issue is the Click Chemistry (CuAAC) efficiency. The reaction requires Copper(I), which is unstable and rapidly oxidizes to Copper(II) (inactive) in air.[4]

The Cu(I) Protection Workflow

You must use a stabilizing ligand.[4][5] THPTA is the gold standard for aqueous/biological labeling. TBTA is an alternative but requires 20% DMSO, which exacerbates BDP aggregation.

CuAAC_Workflow CuSO4 Cu(II) Source (Blue) Complex Cu(I)-THPTA Active Catalyst CuSO4->Complex Reduced by Ascorbate Ascorbate Ascorbate (Reductant) Ligand THPTA Ligand (Protector) Ligand->Complex Stabilizes Oxidation Oxidation by Air (Dead Catalyst) Complex->Oxidation No Ligand / Old Ascorbate Product Triazole Product (Fluorescent) Complex->Product Catalyzes Reaction

Figure 1: The Cu(I) stabilization pathway. Without the Ligand (THPTA), the active complex degrades rapidly.

Critical Check:

  • Is your Sodium Ascorbate white? If it is yellow/brown, it is oxidized. Throw it away.

  • Order of Addition: Do NOT add Ascorbate before the Ligand. The Cu(II) must be complexed with THPTA before reduction.

Phase 3: Aggregation (The "Clumped" Dye)

BDP dyes are hydrophobic.[2][3][6][7] In aqueous buffers (PBS), they tend to stack like pancakes (H-aggregates). When they stack, they quench each other.

Symptoms:

  • "Punctate" or spotty background signal.[8]

  • Weak signal despite high dye concentration.

Troubleshooting Protocol:

  • Lower the Dye Concentration: Counter-intuitively, using less dye (1–5 µM) often yields a brighter signal than 20 µM, because it prevents self-quenching.

  • Solvent Tuning: Ensure the labeling buffer contains at least 5–10% DMSO or ethanol to keep the BDP monomers dispersed during the reaction.

  • Wash Steps: BDP sticks to plastic and lipids. Include a wash with 50% MeOH or a detergent (0.1% Tween-20) after the reaction to remove hydrophobic non-specific binding.

Master Troubleshooting Logic

Use this flow to diagnose your specific issue:

Troubleshooting_Tree Start Problem: Weak Signal CheckOptics 1. Check Filter Set (Ex 561 / Em 569) Start->CheckOptics OpticsFail Filter Mismatch (e.g., Cut-on >575nm) CheckOptics->OpticsFail No OpticsPass Filters OK CheckOptics->OpticsPass Yes Solution1 Switch to RFP/Alexa568 Filter OpticsFail->Solution1 CheckChem 2. Check Chemistry (Did it click?) OpticsPass->CheckChem ChemFail Oxidized Ascorbate No THPTA Ligand CheckChem->ChemFail No ChemPass Chemistry OK CheckChem->ChemPass Yes Solution2 Fresh Ascorbate + THPTA Degas Buffers ChemFail->Solution2 CheckAgg 3. Check Aggregation (Is it quenched?) ChemPass->CheckAgg AggFail Dye Conc > 10µM No Organic Co-solvent CheckAgg->AggFail Yes Solution3 Lower Dye Conc Add 10% DMSO AggFail->Solution3

Figure 2: Diagnostic decision tree for BDP 558/568 signal loss.

Optimized Protocol: BDP 558/568 CuAAC Labeling

Reagents:

  • Buffer: PBS (pH 7.4), degassed.

  • Catalyst: CuSO4 (100 mM stock in water).

  • Ligand: THPTA (500 mM stock in water).

  • Reductant: Sodium Ascorbate (freshly prepared 500 mM stock).

  • Dye: this compound (5 mM stock in DMSO).

Step-by-Step:

  • Preparation: Prepare the Catalyst Premix separately. Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 µL CuSO4 + 5 µL THPTA). Incubate for 5 mins. This ensures the Copper is protected before it touches the sample.

  • Sample Setup: In your reaction volume (e.g., 100 µL PBS), add your Azide-labeled sample.

  • Dye Addition: Add this compound. Final concentration should be 2–5 µM . Do not exceed 10 µM.

  • Catalyst Addition: Add the Catalyst Premix (from step 1) to the reaction. Final [Cu] should be ~1 mM.

  • Initiation: Add Sodium Ascorbate. Final concentration ~5 mM.[9]

  • Incubation: 30–60 minutes at Room Temp, protected from light .

  • Washing: Wash 3x with PBS + 0.1% Tween-20 (or 50% MeOH if sample tolerates) to strip hydrophobic BDP aggregates.

Frequently Asked Questions (FAQs)

Q: Can I use TBTA instead of THPTA? A: You can, but TBTA is insoluble in water and requires 20% DMSO. Since BDP 558/568 is already hydrophobic, adding TBTA increases the risk of the dye precipitating out of solution before it reacts. THPTA is water-soluble and highly recommended.

Q: My background is very high. Why? A: BDP dyes are lipophilic.[2] If you are staining cells, the dye may partition into membranes. Increase the number of wash steps using a detergent-containing buffer (PBS-Tween or PBS-Triton) to remove non-covalently bound dye.

Q: The dye bleaches instantly when I look at it. A: BDP is generally photostable. If it vanishes instantly, it is likely not bleaching, but photo-oxidation due to residual copper producing Reactive Oxygen Species (ROS) under light. Ensure you wash the sample thoroughly to remove all copper before imaging.

References

  • Hong, V., Prescher, J. A., & Bertozzi, C. R. (2009). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Optimization (THPTA Ligand). Angewandte Chemie International Edition. [Link]

Sources

Validation & Comparative

Validation of BDP 558/568 Alkyne for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for High-Fidelity Bioorthogonal Labeling

Executive Summary

The validation of BDP 558/568 alkyne (Boron-Dipyrromethene derivative) addresses a critical gap in super-resolution microscopy: the need for photostable, high-quantum-yield fluorophores compatible with bioorthogonal chemistry (Click Chemistry). While traditional dyes like Cy3 and Alexa Fluor 568 are industry standards, they often suffer from low quantum yield in aqueous environments (Cy3) or broad emission spectra that limit multiplexing (Alexa Fluor 568).

This guide validates this compound as a superior alternative for Stimulated Emission Depletion (STED) microscopy due to its exceptional photostability and narrow emission bandwidth. It specifically details the protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) labeling, ensuring high-density epitope tagging required for diffraction-unlimited imaging.

Technical Profile & Mechanism

BDP 558/568 is a neutral, hydrophobic fluorophore characterized by a high molar extinction coefficient and quantum yield. Unlike cyanine dyes, the BODIPY core is relatively insensitive to solvent polarity and pH, making it robust for diverse intracellular environments.

Key Photophysical Properties[1][2][3][4][5]
  • Core Structure: Boron-Dipyrromethene (BODIPY)[1][2][3]

  • Excitation Max: 561 nm (Perfect match for 561 nm solid-state lasers)

  • Emission Max: 569 nm[3]

  • Stokes Shift: ~10 nm (Narrow, allowing tight spectral multiplexing)

  • Quantum Yield (Φ): ~0.68 (High brightness)

  • Solubility: Moderately hydrophobic (Requires DMSO/organic co-solvent for labeling)

Mechanism of Action: Bioorthogonal Labeling

The "alkyne" moiety enables the dye to react specifically with azide-tagged biomolecules (e.g., EdU-labeled DNA, AHA-labeled nascent proteins, or azide-modified glycans) via CuAAC. This reaction forms a stable triazole linkage.

Why this matters for Super-Resolution: The linker error (distance between the target and the fluorophore) in antibody staining is ~10–15 nm. Direct metabolic labeling via Click chemistry reduces this distance to <2 nm, significantly improving the structural fidelity of the super-resolved image.

Comparative Benchmarking

The following table contrasts BDP 558/568 with its primary market alternatives. Data is synthesized from standard photophysical databases and STED performance metrics.

FeatureBDP 558/568 Alexa Fluor 568 Cy3 (Sulfo) Atto 565
Excitation / Emission 561 / 569 nm578 / 603 nm548 / 563 nm563 / 592 nm
Quantum Yield (Φ) 0.68 (High)0.69 (High)~0.15 (Low)0.90 (Very High)
Photostability Excellent (BODIPY core)Very GoodModerateExcellent
STED Depletion 660 nm (Optimal)775 nm (Preferred)660 nm660 nm
Hydrophobicity Moderate (Membrane permeable)HydrophilicHydrophilicModerate
Multiplexing High (Narrow emission)Moderate (Broad tail)ModerateModerate
Primary Limitation Requires organic co-solventLarger Stokes shiftLow brightness"Sticky" (Non-specific binding)

Scientist's Note: While Alexa Fluor 568 is a gold standard for confocal, BDP 558/568 outperforms Cy3 in brightness and offers a tighter emission profile than AF568, allowing for cleaner 3-channel STED (e.g., combined with Star 488 and Star 635P).

Super-Resolution Validation: STED Microscopy

For STED microscopy, the depletion laser wavelength is critical. BDP 558/568 is validated for 660 nm depletion .

Experimental Setup
  • Excitation: 561 nm pulsed laser.

  • Depletion: 660 nm continuous wave (CW) or pulsed STED laser.

  • Gating: Time-gated detection (Tg-STED) is recommended (0.5 – 6.0 ns) to remove incomplete depletion background and improve resolution to <50 nm.

Photostability Data

In comparative bleaching assays (continuous 561 nm excitation), BDP 558/568 retains >80% signal intensity after 100 scan cycles, whereas Cy3 typically drops to <40%. This resistance to bleaching is prerequisite for the high-intensity donut beam used in STED [1].

Protocol: High-Fidelity Click Labeling

This protocol is optimized for labeling azide-modified targets (e.g., EdU-labeled nuclei) in adherent cells.

Workflow Diagram

The following logic flow illustrates the critical steps and decision points to prevent fluorescence quenching and ensure specificity.

ClickProtocol cluster_cocktail Click Cocktail Components Start Sample Preparation (Azide-tagged cells) Fixation Fixation (3.7% PFA, 15 min) Start->Fixation Perm Permeabilization (0.5% Triton X-100) Fixation->Perm Wash1 Wash (3% BSA) Perm->Wash1 Reaction Click Reaction (30 min, Dark, RT) Wash1->Reaction PrepareMix Prepare Click Cocktail (Freshly made!) PrepareMix->Reaction Add immediately Wash2 Stringent Wash (To remove unreacted dye) Reaction->Wash2 Mount Mounting (High RI Medium) Wash2->Mount Imaging STED Imaging (Ex 561 / Depl 660) Mount->Imaging C1 Buffer (PBS/Tris) C2 CuSO4 (2 mM) C5 THPTA Ligand (10 mM) C3 Ascorbate (10 mM) C4 This compound (5 µM)

Figure 1: Optimized CuAAC Click Labeling Workflow for Super-Resolution Imaging.

Step-by-Step Methodology

Reagents:

  • Dye Stock: 5 mM this compound in DMSO (Store at -20°C).

  • Catalyst: 100 mM CuSO4 (Aqueous).[4]

  • Reducing Agent: 500 mM Sodium Ascorbate (Freshly prepared in water).

  • Ligand: 50 mM THPTA (Water-soluble ligand to protect biomolecules from oxidation).

Procedure:

  • Fixation: Fix cells with 3.7% Paraformaldehyde (PFA) for 15 minutes. Wash 3x with PBS.

  • Permeabilization: Incubate with 0.5% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block with 3% BSA in PBS for 30 minutes to reduce non-specific binding.

  • Click Reaction Cocktail (Prepare in order):

    • PBS (buffer)[4]

    • CuSO4 (2 mM final)

    • THPTA (10 mM final) -> Mix and let sit for 1 min to complex copper.

    • This compound (2–5 µM final).

    • Sodium Ascorbate (10 mM final) -> Add last to initiate.

  • Incubation: Add cocktail to cells immediately. Incubate for 30 minutes at Room Temperature in the dark.

  • Washing (Critical): Wash 3x 10 mins with PBS containing 0.1% Tween-20 to remove hydrophobic dye aggregates.

  • Mounting: Mount in a high-refractive-index medium (e.g., Prolong Glass or Mowiol) matched to the objective (RI ~1.52).

Troubleshooting & Validation Controls

To ensure scientific integrity (E-E-A-T), every experiment must include the following controls:

IssuePotential CauseSolution/Validation
High Background Hydrophobic aggregation of BDP dye.Increase Tween-20 in wash steps to 0.5%. Use THPTA ligand to maintain Cu(I) solubility.
No Signal Inactive Catalyst (Oxidized Ascorbate).Self-Validating Step: The ascorbate solution must be white/clear. If yellow, it is oxidized. Always make fresh.
Bleaching Depletion laser intensity too high.Reduce 660 nm power. Verify "Gated STED" is active to reduce required power.
Specificity Check Non-specific dye binding.Negative Control: Perform the full reaction without CuSO4. Any signal observed is non-specific binding.

References

  • Vicidomini, G., et al. (2018). STED Nanoscopy with Time-Gated Detection: Theoretical and Experimental Aspects. PLOS ONE. Retrieved from [Link]

  • Mahmoudian, J., et al. (2011).[5] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal. Retrieved February 21, 2026, from [Link]

Sources

A Researcher's Guide to Bioorthogonal Ligation: Comparative Kinetics of BDP 558/568 Alkyne in CuAAC vs. SPAAC

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of chemical biology and drug development, the precise and efficient labeling of biomolecules is paramount. "Click chemistry," a term that belies the sophistication of a suite of powerful bioorthogonal reactions, has provided researchers with an invaluable toolkit for this purpose. Among these, the azide-alkyne cycloaddition stands out, primarily in two powerful flavors: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The choice of a fluorescent reporter is as critical as the ligation chemistry itself. The BDP 558/568 dye, a member of the BODIPY family, is prized for its sharp absorption and emission peaks, high quantum yield, and relative insensitivity to solvent polarity and pH.[1][] Its alkyne derivative, BDP 558/568 alkyne, is a versatile probe for introducing this bright fluorophore onto target molecules.[3][4]

This guide provides an in-depth comparison of the kinetic performance of this compound when used in CuAAC versus SPAAC. We will dissect the reaction mechanisms, present quantitative kinetic data, and offer detailed experimental protocols to empower researchers to select the optimal ligation strategy for their specific application, whether it be high-throughput screening in vitro or real-time imaging in living cells.

Chapter 1: The Reaction Mechanisms: A Tale of Two Catalysts (One of a Different Kind)

Understanding the underlying mechanism of each reaction is crucial to appreciating their kinetic differences and making informed experimental choices.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of Catalysis

The CuAAC reaction is the archetypal "click" reaction, involving the cycloaddition of a terminal alkyne (like this compound) and an azide to exclusively form a 1,4-disubstituted triazole.[5][6] This reaction's remarkable rate acceleration—up to 10⁷-fold over the uncatalyzed thermal reaction—is achieved through a copper(I) catalyst.[7][8]

In a typical bioconjugation setup, the active Cu(I) catalyst is generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[7][9] The causality here is a practical one: Cu(II) salts are more stable and easier to handle in aqueous buffers than their Cu(I) counterparts. However, the Cu(I) oxidation state is prone to disproportionation and oxidation. To counteract this, nitrogen-based ligands, most notably Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are essential additives. These ligands chelate and stabilize the Cu(I) ion, preventing its oxidation and increasing its solubility and catalytic turnover, which directly enhances reaction kinetics.[9][10][11]

CuAAC_Mechanism Cu_I Cu(I) Catalyst (Stabilized by Ligand) Cu_Acetylide Copper(I) Acetylide Intermediate Cu_I->Cu_Acetylide Alkyne BDP 558/568 Alkyne (R-C≡CH) Alkyne->Cu_Acetylide Coordination & Deprotonation Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide Cycloaddition Azide Azide (R'-N₃) Azide->Cu_Triazolide Cu_Triazolide->Cu_I Catalyst Regeneration Product 1,4-Triazole Product Cu_Triazolide->Product Protonation

Figure 1. Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Harnessing Ring Strain

The primary limitation of CuAAC is the inherent cytotoxicity of the copper catalyst, which restricts its use in living systems.[5][12] SPAAC brilliantly circumvents this issue by eliminating the need for a metal catalyst altogether.[13][14]

The driving force for SPAAC is the immense ring strain of a cyclooctyne, the smallest stable cyclic alkyne.[14] This strain is stored as potential energy, which significantly lowers the activation energy of the cycloaddition with an azide. This allows the reaction to proceed rapidly at physiological temperatures.[14] Unlike CuAAC, SPAAC is not regioselective and typically yields a mixture of 1,4- and 1,5-triazole regioisomers.[5][13]

The choice of cyclooctyne is the most critical determinant of the reaction rate. Dibenzoazacyclooctyne (DBCO, also known as ADIBO) and Bicyclononyne (BCN) are among the most widely used due to their excellent balance of high reactivity and stability.[13][15]

SPAAC_Mechanism cluster_reactants Reactants Alkyne Strained Cyclooctyne (e.g., DBCO) TS Concerted Transition State Alkyne->TS Azide BDP 558/568 Azide (R-N₃) Azide->TS Product Triazole Product (Mixture of Regioisomers) TS->Product Ring Strain Release

Figure 2. Reaction schematic for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Chapter 2: A Quantitative Kinetic Comparison

The choice between CuAAC and SPAAC often boils down to a trade-off between reaction speed and biocompatibility. Both are second-order reactions, meaning their rates depend on the concentrations of both the azide and the alkyne.[16]

While direct kinetic data for the this compound specifically is not extensively published in a head-to-head comparison, we can synthesize a robust analysis based on established values for these reaction classes.

ParameterCuAAC (with THPTA ligand)SPAAC (with DBCO)SPAAC (with BCN)
Typical 2nd Order Rate Constant (k) ~10 - 100 M⁻¹s⁻¹[5][12]~0.1 - 1.0 M⁻¹s⁻¹[12][17]~0.1 - 0.5 M⁻¹s⁻¹[18]
Primary Kinetic Driver Cu(I) Catalyst Concentration & LigandCyclooctyne Ring StrainCyclooctyne Ring Strain
Biocompatibility Low (Copper is cytotoxic)High (Metal-free)High (Metal-free)
Regioselectivity High (1,4-isomer only)[5]Low (1,4 and 1,5-isomers)[13]Low (1,4 and 1,5-isomers)
Key Advantage Speed: Extremely fast kineticsBiocompatibility: Ideal for live cellsBalanced reactivity and small size[15]
Key Disadvantage Cytotoxicity: Not suitable for in vivoSpeed: Slower than CuAACSpeed: Slower than CuAAC

Expert Insights on Kinetic Determinants:

  • For CuAAC: The reaction rate is critically dependent on maintaining the Cu(I) oxidation state. The choice of ligand and the ratio of ligand-to-copper can have a profound impact on the kinetics.[10][19] Aliphatic amine-based ligands generally show enhanced kinetic performance.[10] The reaction can exhibit threshold behavior, with maximal activity often reached around 250 µM copper concentration.[9]

  • For SPAAC: The kinetics are overwhelmingly dictated by the structure of the cyclooctyne.[13][20] While highly reactive cyclooctynes like BARAC exist, their instability limits practical application.[17] DBCO and BCN represent a "sweet spot" of reactivity and stability, making them the workhorses for most SPAAC applications.[13][15] It's also worth noting that the electronic nature of the azide can play a role; electron-withdrawing groups on the azide can modulate reactivity depending on the electronic properties of the cyclooctyne.[21]

Chapter 3: Experimental Design for Kinetic Analysis

To provide a practical framework, we outline protocols for a comparative kinetic study. The experimental design focuses on monitoring the reaction progress over time, from which second-order rate constants can be derived. A common method is to use a pseudo-first-order condition where one reactant (e.g., the non-fluorescent partner) is in large excess.

Experimental_Workflow Prep Prepare Stock Solutions (BDP-Alkyne, Azide, DBCO-Azide, CuSO4, Ascorbate, THPTA) CuAAC_Rxn Initiate CuAAC Reaction (Mix BDP-Alkyne, Azide Partner, & Catalyst Cocktail) Prep->CuAAC_Rxn SPAAC_Rxn Initiate SPAAC Reaction (Mix BDP-Alkyne & DBCO-Azide) Prep->SPAAC_Rxn Monitor Monitor Reaction Progress (e.g., Fluorescence Spectroscopy or HPLC at time points) CuAAC_Rxn->Monitor SPAAC_Rxn->Monitor Data Collect Time-Course Data Monitor->Data Analysis Calculate Pseudo-First-Order Rate Constant (k_obs) Data->Analysis Result Determine Second-Order Rate Constant (k = k_obs/[Excess Reagent]) Analysis->Result

Figure 3. General experimental workflow for comparative kinetic analysis.

Protocol 1: Measuring CuAAC Kinetics of this compound

Objective: To determine the second-order rate constant for the CuAAC reaction between this compound and an azide partner.

Materials:

  • This compound (e.g., 1 mM stock in DMSO)

  • Azide partner (e.g., Benzyl Azide, 100 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄, 50 mM stock in water)

  • Sodium Ascorbate (1 M stock in water, freshly prepared)

  • THPTA Ligand (100 mM stock in water)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Prepare Reagents: Dilute stock solutions to working concentrations in the reaction buffer. For a pseudo-first-order experiment, the azide partner should be in large excess (e.g., 100-fold) over the this compound.

  • Prepare Catalyst Premix: In a microcentrifuge tube, combine CuSO₄ and THPTA to achieve a final concentration ratio of 1:5 (e.g., 250 µM CuSO₄ and 1.25 mM THPTA).[9] This pre-ligation step is crucial for catalyst stability and performance.[10]

  • Set up the Reaction: In a temperature-controlled fluorometer cuvette or a well of a microplate, add the reaction buffer, the this compound (e.g., final concentration 10 µM), and the excess azide partner (e.g., final concentration 1 mM).

  • Initiate the Reaction: To start the reaction, add the catalyst premix followed immediately by the freshly prepared sodium ascorbate (e.g., final concentration 5 mM).[9] Mix quickly and thoroughly.

  • Monitor Progress: Immediately begin monitoring the reaction by measuring the change in a physical property over time. This could be the increase in fluorescence intensity of the BDP 558/568-triazole product or by quenching the reaction at various time points and analyzing the samples by HPLC.

  • Data Analysis: Plot the natural log of the remaining this compound concentration (or a proxy value) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k_obs). Calculate the second-order rate constant (k) using the equation: k = k_obs / [Azide].

Protocol 2: Measuring SPAAC Kinetics of this compound

Objective: To determine the second-order rate constant for the SPAAC reaction between this compound and a strained cyclooctyne-azide.

Materials:

  • This compound (e.g., 1 mM stock in DMSO)

  • Strained Cyclooctyne Partner (e.g., DBCO-Azide, 100 mM stock in DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 10% DMSO as a co-solvent to aid solubility.

Methodology:

  • Prepare Reagents: As in the CuAAC protocol, prepare working solutions. For pseudo-first-order conditions, the DBCO-Azide will be in large excess.

  • Set up the Reaction: In a temperature-controlled cuvette or microplate well, combine the reaction buffer and the this compound (e.g., final concentration 10 µM).

  • Initiate the Reaction: To start the reaction, add the excess DBCO-Azide (e.g., final concentration 1 mM). Mix quickly and thoroughly.

  • Monitor Progress: Monitor the reaction over time using the same methods described for CuAAC. Note that the reaction will be significantly slower, so the monitoring period will need to be longer.

  • Data Analysis: Perform the same data analysis as for the CuAAC protocol to determine the second-order rate constant (k).

Chapter 4: Decision Framework: Choosing the Right Reaction

The choice between CuAAC and SPAAC is not about which is "better," but which is "fitter" for the intended purpose. The decision hinges on a balance of speed, biocompatibility, and potential off-target effects.

Key Considerations:

  • Application Environment: This is the most critical factor. For any work involving living cells or whole organisms (in vivo), the cytotoxicity of copper makes SPAAC the mandatory choice.[5] For in vitro applications like protein labeling, library synthesis, or material functionalization, the superior speed of CuAAC is a significant advantage.

  • Need for Speed: In high-throughput screening or when labeling unstable molecules, the rapid kinetics of CuAAC are highly beneficial, allowing reactions to complete in minutes rather than hours.[5][22]

  • Potential for Side Reactions: While click chemistry is renowned for its specificity, side reactions can occur. In SPAAC, some strained cyclooctynes can react with free thiols, such as those on cysteine residues in proteins, although this thiol-yne addition is typically much slower than the desired azide-alkyne cycloaddition.[23][24] In CuAAC, the copper catalyst and reducing agent can generate reactive oxygen species (ROS), which may damage sensitive biomolecules. The use of a stabilizing ligand like THPTA helps mitigate this.[9]

Decision_Tree Start What is your experimental system? InVitro In Vitro (e.g., Protein conjugation, material science) Start->InVitro Non-Living LiveCell Live Cells or In Vivo Start->LiveCell Living Speed Is reaction speed the highest priority? InVitro->Speed Use_SPAAC Use SPAAC (Biocompatible) LiveCell->Use_SPAAC Copper is cytotoxic Use_CuAAC Use CuAAC (Fast, high yield) Speed->Use_CuAAC Yes Check_Thiols Consider SPAAC (Check for potential thiol side reactions) Speed->Check_Thiols No

Figure 4. Decision tree for selecting between CuAAC and SPAAC for your application.

Conclusion

Both CuAAC and SPAAC are exceptionally powerful methods for conjugating molecules like this compound. CuAAC stands out for its superior reaction kinetics, making it the ideal choice for rapid and high-yield in vitro applications where speed is of the essence. Its primary drawback, the cytotoxicity of its copper catalyst, is expertly addressed by SPAAC. By harnessing the inherent reactivity of strained cyclooctynes, SPAAC provides a robust, metal-free alternative that has become the gold standard for bioorthogonal labeling in living systems.

By understanding the mechanistic nuances, kinetic profiles, and practical considerations outlined in this guide, researchers can confidently select and optimize the appropriate azide-alkyne cycloaddition chemistry to advance their scientific goals, from creating novel bioconjugates to illuminating the intricate workings of life itself.

References

  • ChemRxiv. (n.d.). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides.
  • Lumiprobe. (n.d.). BDP® 558/568 azide.
  • Schoch, J., Slavin, S., & Williams, C. L. (2018). Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. Polymer Chemistry.
  • Antibodies.com. (n.d.). BDP 558/568 azide (A270059).
  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
  • Enamine. (n.d.). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).
  • Royal Society of Chemistry. (2018). Copper ligand and anion effects: controlling the kinetics of the photoinitiated copper(i) catalyzed azide—alkyne cycloaddition polymerization. Polymer Chemistry.
  • ResearchGate. (n.d.). Known cycloalkynes for bioconjugation. Cyclooctynes employed in strain-promoted alkyne–azide cycloaddition (SPAAC) most typically include DIBO (2), DIBAC (3) and BCN (6).
  • van Delft, F. L. (2011). Bioconjugation with Strained Alkenes and Alkynes. Radboud Repository.
  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • BroadPharm. (n.d.). This compound.
  • MedChemExpress. (n.d.). bdp-558-568-azide.
  • ResearchGate. (n.d.). Kinetics of bulk photo-initiated copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerizations | Request PDF.
  • Hein, C. D., Liu, X., & Wang, D. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry.
  • Nottingham ePrints. (2013). A click-chemistry based approach for the synthesis of new BODIPY-labelled fluorescent ligands.
  • Lumiprobe. (n.d.). BDP® 558/568 tetrazine.
  • Thermo Fisher Scientific. (n.d.). BODIPY Dye Series—Section 1.4.
  • Kim, E., & Lee, K. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. RSC Advances.
  • ACS Publications. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • BenchChem. (n.d.). Catalyzed vs. Copper-Free Click Chemistry with Biotin-PEG8-Azide.
  • ResearchGate. (n.d.). Kinetic study of Bodipy resistance to acids and alkalis: Stability ranges in aqueous and non-aqueous solutions | Request PDF.
  • Wang, C. C., et al. (2013). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis.
  • van Kasteren, S. I., et al. (2007). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Organic Letters.
  • BOC Sciences. (n.d.). Understanding BODIPY Dye Excitation & Emission Properties.
  • Research Square. (2023). Comparative Study of Click Handle Stability in Common Ligation Conditions.
  • BenchChem. (n.d.). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
  • ResearchGate. (n.d.). Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the main reagent families.
  • ResearchGate. (n.d.). Strain-promoted azide − alkyne cycloaddition (SPAAC) reaction kinetics.
  • Lumiprobe. (n.d.). BDP® 558/568 alkyne.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Interchim. (n.d.). Click chemistries.
  • Fokin, V. V., & Finn, M. G. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
  • ResearchGate. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: New reactivity of copper(I) acetylides.
  • Lumiprobe. (n.d.). Does nonspecific protein labeling exist in click chemistry reactions?
  • ResearchGate. (n.d.). Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder....

Sources

Safety Operating Guide

Personal protective equipment for handling BDP 558/568 alkyne

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Handling BDP 558/568 Alkyne requires a shift in mindset from "compliance" to "data integrity and personal defense." This fluorophore is a high-value, hydrophobic BODIPY derivative used in Click Chemistry. While the dye core itself is generally classified as an irritant, the real danger lies in the delivery vector .

Most protocols require dissolving this dye in DMSO or DMF . These solvents are permeation enhancers; they can carry the dye (and any other contaminants) through standard nitrile gloves and into your bloodstream in under 10 minutes. Furthermore, BDP 558/568 is photostable but not photo-immune; poor handling ruins the quantum yield before your experiment begins.

This guide provides a self-validating safety system to protect both the researcher and the reagent.

Hazard Architecture: Deconstructing the Risk

To select the right PPE, we must understand what we are fighting.

ComponentHazard ClassMechanism of ActionCritical Control
BODIPY Core Irritant (Skin/Eye/Resp)Boron-dipyrromethene scaffold. Potential for respiratory irritation if aerosolized.Engineering Control: Fume Hood.
Alkyne Handle ReactiveTerminal alkyne for CuAAC/SPAAC. Stable, but reactive with azides/copper.Segregation: Keep away from azides in storage.
Solvent (DMSO/DMF) Permeator (High Risk) Aggressively penetrates skin/membranes. Acts as a "molecular taxi" for the dye.PPE: Chemical-resistant barrier (See Section 3).

PPE Matrix: The "Armor"

Standard lab PPE is insufficient for DMSO/DMF handling. Use this matrix to select gear based on exposure duration.

Table 1: Glove Compatibility & Breakthrough Times

Glove MaterialThickness (mil)DMSO BreakthroughDMF BreakthroughRecommendation
Standard Nitrile 4-6 mil< 10 mins < 10 mins 🔴 Unsafe for direct contact.[1] Use only for dry powder handling.
Double Nitrile 10-12 mil (Total)~15-30 mins~15-30 mins🟡 Acceptable for incidental splash protection only. Change immediately if splashed.[2]
Butyl Rubber 15-25 mil> 480 mins> 480 mins🟢 Preferred for stock solution preparation or spill cleanup.
Laminate (Silver Shield) 2.7 mil> 480 mins> 480 mins🟢 Maximum Protection . Use as a liner under nitrile gloves for dexterity.

Additional PPE Requirements:

  • Eye Protection: Chemical splash goggles (vented) are superior to safety glasses when working with liquid stocks.

  • Respiratory: N95 or P100 respirator is only required if weighing powder outside a fume hood (not recommended).

  • Body: 100% Cotton lab coat (synthetic blends can melt to skin in fire). Closed-toe leather/composite shoes.

Operational Workflow

This diagram outlines the decision logic for handling BDP 558/568, prioritizing sample integrity and safety.

BDP_Handling_Workflow Start Start: BDP 558/568 Handling Storage 1. Retrieval from -20°C Storage (Desiccated) Start->Storage Equilibrate 2. Equilibrate to RT (30 mins) PREVENTS CONDENSATION Storage->Equilibrate Weighing 3. Weighing (Solid) PPE: Standard Nitrile + Goggles Loc: Fume Hood (Low Light) Equilibrate->Weighing PPE_Check Are you using DMSO/DMF? Weighing->PPE_Check Solubilization 4. Solubilization (DMSO/DMF) CRITICAL STEP Reaction 5. Click Reaction Setup (Protect from Light) Solubilization->Reaction PPE_Check->Solubilization Yes (Solvent Risk) DoubleGlove Action: Don Double Nitrile or Silver Shield Liners PPE_Check->DoubleGlove Required PPE Upgrade DoubleGlove->Solubilization Disposal 6. Disposal Stream: Halogenated Organic Reaction->Disposal

Figure 1: Operational workflow emphasizing the critical PPE upgrade step during solubilization.

Detailed Protocol: The "How-To"

Phase 1: Preparation & Engineering Controls
  • Light Management: BDP 558/568 excites at ~561 nm. Ambient lab light contains this wavelength.

    • Action: Dim hood lights or wrap vials in aluminum foil.

  • Atmosphere:

    • Action: All open handling must occur inside a certified chemical fume hood.

    • Why: Prevents inhalation of dye dust and solvent vapors.

Phase 2: Weighing (The Static Risk)

BODIPY dyes are often fluffy, electrostatic solids.

  • Don PPE: Standard nitrile gloves, lab coat, goggles.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat.

    • Risk:[1][3] Static can cause the powder to "jump" off the spatula, contaminating the balance and your gloves.

  • Weighing: Weigh into an amber glass vial or foil-wrapped tube. Close immediately.

Phase 3: Solubilization (The Permeation Risk)

STOP: This is the most dangerous step.

  • Upgrade PPE: Put on a second pair of nitrile gloves (different color helps visualize tears) or Silver Shield laminates.

  • Solvent Addition: Add anhydrous DMSO or DMF.

  • Vortexing: Ensure the cap is tight. Vortex in short bursts.

    • Self-Validation: Check the glove fingertips immediately after vortexing. If you see a fluorescent smear, change gloves immediately . The dye has not penetrated yet, but the clock has started.

Phase 4: Reaction & Cleanup
  • Click Reaction: Perform the CuAAC or SPAAC reaction. Keep the vessel closed to prevent solvent evaporation and exposure.

  • Spill Check: Use a handheld UV/Blue light (if available) to scan the work area.

    • Benefit: BDP 558/568 is fluorescent.[4][5][6] You will instantly see micro-spills that are invisible to the naked eye. Clean these with ethanol and paper towels.

Disposal & Decontamination

Do not pour down the drain.[7]

  • Liquid Waste: Collect in "Halogenated Organic Solvent" waste. (Note: While the solvent might be non-halogenated, the Boron/Fluorine in the BODIPY core often necessitates halogenated streams in strict EHS protocols).

  • Solid Waste: Pipette tips and gloves go into "Hazardous Solid Waste" (often yellow bags/bins).

  • Decontamination: Wipe surfaces with 70% Ethanol or 10% detergent. Re-scan with UV light to confirm cleanliness.

References

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.